molecular formula C8H8BClO4 B1461671 (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 957120-26-2

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1461671
CAS No.: 957120-26-2
M. Wt: 214.41 g/mol
InChI Key: XRIPARKZRWXMTC-UHFFFAOYSA-N
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Description

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloro-5-methoxycarbonylphenyl)boronic acid
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InChI

InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPARKZRWXMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656986
Record name [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid
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Molecular Weight

214.41 g/mol
Source PubChem
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CAS No.

957120-26-2
Record name 1-Methyl 3-borono-5-chlorobenzoate
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Record name [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid
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Record name 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group on a phenyl ring, offers a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 957120-26-2[1]
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.41 g/mol [1]
Appearance Solid[1]
Relative Density 1.39[1]
Purity Typically ≥97%[1]

The structure of this compound, with its key functional groups, is depicted below. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, while the chloro and methoxycarbonyl substituents modulate the electronic properties and provide sites for further chemical transformations.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds from a readily available starting material, methyl 3-chloro-5-iodobenzoate. The transformation of the iodo group to a boronic acid is a key step, which can be achieved through a lithium-halogen exchange followed by borylation.

Synthetic Pathway Overview

G start Methyl 3-chloro-5-iodobenzoate intermediate Organolithium Intermediate start->intermediate n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) borate_ester Borate Ester Intermediate intermediate->borate_ester B(OMe)₃ (Borylation) product This compound borate_ester->product Aqueous Workup (H₃O⁺)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Methyl 3-chloro-5-iodobenzoate

This protocol describes a representative procedure for the synthesis of this compound via a lithium-halogen exchange reaction.

Materials:

  • Methyl 3-chloro-5-iodobenzoate

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with methyl 3-chloro-5-iodobenzoate and anhydrous THF under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.[2]

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

  • Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of 1 M HCl.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is triturated with hexanes and collected by vacuum filtration to afford this compound as a white to off-white solid.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques. Representative data are provided below.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.5-8.5 ppm), with coupling patterns indicative of the 1,3,5-substitution pattern. The methyl ester protons will appear as a singlet at approximately δ 3.9 ppm.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.[3]

  • ¹¹B NMR (Nuclear Magnetic Resonance): Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-35 ppm is characteristic of a trigonal planar boronic acid.[4][5]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-Cl and B-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product R¹-R² ReductiveElimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • Reaction Setup: A reaction vessel is charged with this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: The chosen solvent system is added to the vessel. The mixture is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

The chloro and methoxycarbonyl groups on the boronic acid influence its reactivity. The electron-withdrawing nature of these groups can affect the rate of transmetalation.

Applications in Drug Discovery and Materials Science

The utility of this compound extends to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The ability to introduce the 3-chloro-5-(methoxycarbonyl)phenyl moiety into a target molecule allows for the fine-tuning of its electronic and steric properties, which is crucial for optimizing biological activity or material performance.

While specific, named drug molecules containing this exact fragment are not readily found in publicly available literature, the 3-chloro-5-carboxyphenyl motif is present in various biologically active compounds. This highlights the importance of this substitution pattern in medicinal chemistry. The methoxycarbonyl group can serve as a precursor to a carboxylic acid or other functional groups through further synthetic transformations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a valuable resource for researchers in both academic and industrial settings.

References

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid CAS number 957120-26-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid (CAS 957120-26-2)

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, This compound (CAS No. 957120-26-2) is a particularly valuable reagent. Its trifunctional nature—possessing a boronic acid for coupling, a chloro group, and a methoxycarbonyl group—offers a unique combination of reactivity and handles for subsequent chemical modifications.

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail robust synthetic and purification protocols, and provide expert insights into its primary application in Suzuki-Miyaura cross-coupling, a reaction that has revolutionized the formation of carbon-carbon bonds.[1] The boronic acid functional group has become a cornerstone in the development of novel therapeutics, with several FDA-approved drugs containing this moiety, underscoring the importance of understanding these key building blocks.[2][3][4][5]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any synthetic protocol. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 957120-26-2[6][7]
Molecular Formula C₈H₈BClO₄[6][7]
Molecular Weight 214.41 g/mol [6][7][8]
IUPAC Name (3-chloro-5-methoxycarbonylphenyl)boronic acid[6]
Synonyms 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid[6]
Appearance Solid[6]
Purity Typically ≥97%[6]
Density ~1.39 g/cm³[6]
InChI Key XRIPARKZRWXMTC-UHFFFAOYSA-N[6]

Synthesis and Purification: From Precursor to High-Purity Reagent

The reliable synthesis of arylboronic acids is crucial for their application. The most versatile and widely adopted method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate, followed by acidic hydrolysis.[9][10]

Part 1: Synthesis via Grignard Reaction

The synthesis of this compound typically begins with a halogenated precursor, such as Methyl 3-chloro-5-iodobenzoate.[11][12][13] The iodo-substituent is preferentially converted into a Grignard reagent due to the higher reactivity of the C-I bond compared to the C-Cl bond.

Causality of Experimental Choices:

  • Starting Material: Methyl 3-chloro-5-iodobenzoate is an ideal precursor. The iodine atom allows for selective Grignard formation without disturbing the chloro or ester functionalities, which are less reactive under these conditions.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents (like water or alcohols). Therefore, the reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents (e.g., THF) to prevent quenching of the reagent.

  • Low Temperature: The addition of the Grignard reagent to the trialkyl borate (e.g., triisopropyl borate) is highly exothermic. Performing this step at very low temperatures (-78 °C) is critical to control the reaction rate and prevent the undesired double or triple addition of the Grignard reagent to the boron center.[9]

  • Hydrolysis: The intermediate boronic ester is hydrolyzed with aqueous acid to yield the final boronic acid product.

SynthesisWorkflow Precursor Methyl 3-chloro-5-iodobenzoate (in anhydrous THF) GrignardFormation Add Mg turnings Initiate with I₂ crystal Precursor->GrignardFormation GrignardReagent Grignard Reagent (Ar-MgI) GrignardFormation->GrignardReagent Addition Slow addition GrignardReagent->Addition BorateSolution Triisopropyl Borate (in anhydrous THF, -78 °C) BorateSolution->Addition BoronicEster Boronic Ester Intermediate Addition->BoronicEster Hydrolysis Acidic Workup (e.g., aq. HCl) BoronicEster->Hydrolysis Product This compound Hydrolysis->Product

Figure 1: General workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis
  • Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Assemble the flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a solution of Methyl 3-chloro-5-iodobenzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion of the solution to the magnesium turnings. If the reaction does not initiate, add a single crystal of iodine or gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Borylation: In a separate flame-dried flask under nitrogen, prepare a solution of triisopropyl borate (1.5 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. Slowly transfer the prepared Grignard reagent to the cooled borate solution via cannula, ensuring the internal temperature remains below -70 °C.

  • Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~2).[9] Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Part 2: Purification

The purification of arylboronic acids can be challenging due to their tendency to dehydrate, forming cyclic boroxine anhydrides, and their amphiphilic nature, which can lead to poor behavior on standard silica gel chromatography.[14][15] A robust method involves an acid-base extraction, which exploits the acidic nature of the boronic acid group.

Self-Validating Protocol: This protocol is self-validating because it relies on a fundamental chemical property—the acidity of the B(OH)₂ group. Only the desired product will form a water-soluble salt upon treatment with a base, allowing it to be cleanly separated from neutral organic impurities. Re-acidification then selectively precipitates the purified product.

Detailed Experimental Protocol: Purification via Acid-Base Extraction
  • Basification: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a cold aqueous base solution, such as 1 M sodium hydroxide (NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt (Ar-B(OH)₃⁻Na⁺). Repeat the extraction 2-3 times.

  • Separation of Impurities: Combine the aqueous layers. Any non-acidic organic impurities will remain in the organic phase, which is discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify by adding cold 2 M HCl with vigorous stirring. The pure boronic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the purified product under vacuum to a constant weight.[16][17]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern drug discovery and materials science. This compound is an excellent coupling partner in these reactions.

The Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-chloro-5-(methoxycarbonyl)phenyl moiety) to the palladium center, displacing the halide. The base is crucial as it facilitates the formation of a more nucleophilic boronate species [B(OH)₃R]⁻.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

SuzukiCycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxiAdd Ar2BOH2_input Ar²-B(OH)₂ (Our Boronic Acid) Ar2BOH2_input->Transmetal Base_input Base (e.g., K₂CO₃) Base_input->Transmetal

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general, yet robust, starting point for coupling this compound with an aryl bromide.

Expertise & Experience Behind the Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. For more challenging couplings, catalysts with more specialized phosphine ligands (e.g., those used with Pd₂(dba)₃) might be required to enhance stability and reactivity.[18][19]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective and economical. For less reactive aryl chlorides or hindered substrates, a stronger base like cesium carbonate or potassium phosphate may be necessary to accelerate the transmetalation step.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent solubilizes the organic starting materials and the palladium catalyst.

Step-by-Step Methodology
  • Reaction Setup: In an appropriately sized reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition & Degassing: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the sealed reaction vessel to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude biaryl product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes.[22] Wash hands thoroughly after handling.[21]

  • Hazards: The compound may cause skin and serious eye irritation. It can be harmful if swallowed or inhaled.[6][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21] Boronic acids are prone to dehydration, so proper storage is key to maintaining their integrity.

Conclusion

This compound is a highly functionalized and versatile building block that empowers chemists to construct complex molecular frameworks with precision. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science. By understanding its properties, synthesis, and reactivity, researchers can confidently and effectively integrate this reagent into their synthetic strategies, accelerating the development of novel and impactful molecules.

References

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted arylboronic acid that serves as a pivotal building block in modern organic synthesis. Its trifunctional nature, featuring a boronic acid, a chloro substituent, and a methoxycarbonyl group, offers chemists a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for characterization, insights into its reactivity and stability, and best practices for safe handling and storage. The content is tailored for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic endeavors.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] Its molecular structure and functional groups dictate its physical properties and reactivity profile. The boronic acid moiety is the key functional group for participation in cross-coupling reactions, while the chloro and methoxycarbonyl groups modulate the electronic properties of the phenyl ring and provide additional sites for synthetic modification.

Table 1: Summary of Physical and Chemical Data
PropertyValueSource(s)
CAS Number 957120-26-2[1][2]
Molecular Formula C₈H₈BClO₄
Molecular Weight 214.41 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥97%[1][3]
Relative Density 1.39[1]
InChI InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3[1]
InChI Key XRIPARKZRWXMTC-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC(Cl)=CC(B(O)O)=C1[1]
Synonyms 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid; Benzoic acid, 3-borono-5-chloro-, 1-methyl ester[1]

Structural Elucidation and Spectroscopic Characterization

Verifying the identity, purity, and stability of arylboronic acids is critical for ensuring reproducibility in synthetic applications. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.[4]

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are indispensable tools. ¹H and ¹³C NMR confirm the organic framework, while ¹¹B NMR is particularly useful for observing the boron atom's chemical environment, which can provide insights into purity and the potential formation of boroxine anhydrides.[4][5]

  • Mass Spectrometry (MS) : Provides information on the molecular weight, confirming the molecular formula.

  • Infrared (IR) Spectroscopy : Helps identify key functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-Cl vibrations.[6]

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the material.

Diagram: General Workflow for Compound Characterization

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_validation Validation A Synthesized Product (this compound) B Purity Check (HPLC, LC-MS) A->B C Identity Confirmation (¹H NMR, ¹³C NMR) B->C D Boron Environment (¹¹B NMR) C->D E Molecular Weight (Mass Spectrometry) D->E F Functional Groups (FTIR) E->F G Structure Verified F->G

Caption: Workflow for the analytical characterization of an arylboronic acid.

Experimental Protocol: ¹H NMR Acquisition

The causality behind this protocol is to obtain a clean, high-resolution spectrum for unambiguous structural confirmation.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are common choices due to their ability to dissolve polar boronic acids. DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable. Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup : Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve good resolution and lineshape.

  • Acquisition : Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation :

    • Aromatic Region (7.0-8.5 ppm) : Expect three distinct signals for the aromatic protons, showing characteristic meta- and para-coupling patterns.

    • Methoxy Group (3.8-4.0 ppm) : A sharp singlet corresponding to the -OCH₃ protons.

    • Boronic Acid Protons (variable) : A broad singlet for the -B(OH)₂ protons. The chemical shift is highly variable and depends on concentration, solvent, and water content. In DMSO-d₆, this signal is often observed.

Reactivity, Stability, and Handling

Chemical Reactivity

The primary utility of this compound stems from its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in many pharmaceuticals and advanced materials.[7] The electron-withdrawing nature of the chloro and methoxycarbonyl substituents can influence the transmetalation step of the catalytic cycle.

Stability and Decomposition Pathways

Arylboronic acids are generally stable solids but can undergo two primary transformations:

  • Boroxine Formation : Reversible dehydration can occur, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[4] This is a common equilibrium for many boronic acids and does not typically inhibit their reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water or the basic aqueous conditions of the reaction.[4]

  • Protodeboronation : This is a decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8][9] This process can be promoted by aqueous conditions, particularly at elevated temperatures or non-optimal pH.[8] The rate of protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.[8]

Safety, Storage, and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

  • Hazard Profile : The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][10][11] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][10][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Boronic acids should be protected from moisture to minimize potential decomposition and boroxine formation.

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][13]

    • Skin : Wash with plenty of soap and water. Remove contaminated clothing.[11][13]

    • Ingestion : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11][13]

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing.[10]

Diagram: Laboratory Safety Workflow

G A Task Assessment: Handling Boronic Acid B Select PPE: Gloves, Goggles, Lab Coat A->B C Engineering Controls: Use Chemical Fume Hood B->C D Chemical Handling: Weighing and Transfer C->D E Waste Disposal: Dispose in Approved Container D->E F Decontamination: Clean Work Area, Wash Hands E->F

Caption: Standard safety workflow for handling chemical reagents.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemistry. A thorough understanding of its physical properties, reactivity, and stability, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for its successful application in research and development. This guide provides the foundational knowledge required by scientists to confidently and effectively utilize this important chemical building block.

References

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

In the landscape of modern drug discovery and materials science, boronic acids are indispensable tools. Their prominence is largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, revolutionizing the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals.[3]

This compound is a particularly valuable building block within this class of reagents. Its trifunctional nature—featuring a reactive boronic acid group, an electron-withdrawing chloro group, and a methoxycarbonyl ester—provides medicinal chemists with a versatile scaffold to construct novel molecular architectures. The specific substitution pattern allows for fine-tuning of steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles in drug candidates. This guide offers a comprehensive overview of the synthesis, characterization, and application of this important synthetic intermediate, grounded in established chemical principles and analytical validation.

Chemical Properties and Specifications

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 957120-26-2[4]
Molecular Formula C₈H₈BClO₄[5]
Molecular Weight 214.41 g/mol [4]
Appearance White to off-white solid/powder[4][6]
Purity Typically ≥97%[7]
IUPAC Name (3-chloro-5-methoxycarbonylphenyl)boronic acid[4]

Synthesis of this compound

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the formation of an organometallic intermediate (typically a Grignard or organolithium reagent) from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis.

The logical starting material for this synthesis is Methyl 3-bromo-5-chlorobenzoate . This precursor contains the required chloro and methoxycarbonyl substituents at the correct positions and a bromo group that can be selectively converted into the boronic acid moiety.

The overall transformation is as follows: Methyl 3-bromo-5-chlorobenzoate → this compound

Synthetic Workflow Diagram

G cluster_0 Synthesis Protocol start Start: Methyl 3-bromo-5-chlorobenzoate grignard Grignard Formation (Mg, THF) start->grignard 1. Add Mg turnings boration Borylation (Triisopropyl borate, -78 °C) grignard->boration 2. React with B(O-iPr)₃ hydrolysis Acidic Hydrolysis (aq. HCl) boration->hydrolysis 3. Quench reaction extraction Workup & Extraction (EtOAc/H₂O) hydrolysis->extraction 4. Isolate organic phase purification Purification (Crystallization/Chromatography) extraction->purification 5. Purify crude product product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Methyl 3-bromo-5-chlorobenzoate.

Materials:

  • Methyl 3-bromo-5-chlorobenzoate

  • Magnesium (Mg) turnings, activated

  • Iodine (I₂) crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In a separate flask, dissolve Methyl 3-bromo-5-chlorobenzoate in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours until most of the magnesium has been consumed. Cool the resulting Grignard reagent to room temperature.

  • Borylation:

    • In a separate flame-dried flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

    • Add triisopropyl borate to the cold THF.

    • Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula, ensuring the internal temperature remains below -65 °C. The slow addition is crucial to prevent side reactions.[8]

    • After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl solution. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes to remove nonpolar impurities. For higher purity, column chromatography on silica gel may be employed.

    • Dry the resulting white precipitate under vacuum to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step that relies on a suite of analytical techniques.

Characterization Workflow Diagram

G cluster_1 Analytical Characterization product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr Structural Elucidation ms Mass Spectrometry (MS) product->ms Molecular Weight & Isotopic Pattern ir IR Spectroscopy product->ir Functional Group ID hplc HPLC product->hplc Purity Assessment confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: Standard workflow for the analytical characterization of the final product.

Expected Analytical Data
TechniqueExpected ResultsRationale
¹H NMR Aromatic protons (3H) appearing as distinct singlets or multiplets between δ 7.5-8.5 ppm. Methyl ester protons (3H) as a sharp singlet around δ 3.9 ppm. Boronic acid protons (2H) as a broad singlet (often exchanges with D₂O).Provides information on the proton environment, confirming the presence of the substituted aromatic ring and the methyl ester.
¹³C NMR Signals for the carbonyl carbon (~165 ppm), aromatic carbons (120-140 ppm), and the methyl ester carbon (~52 ppm). The carbon attached to boron will show a characteristic broad signal.Confirms the carbon skeleton of the molecule.
¹¹B NMR A single broad peak between δ 25-35 ppm.This technique is specific for boron and helps confirm the presence and electronic environment of the boronic acid moiety.[9][10]
Mass Spec (EI/ESI) Molecular ion peak [M]⁺. A characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak.Confirms the molecular weight (214.41). The M/M+2 isotopic pattern is a definitive signature for the presence of a single chlorine atom.[11]
IR Spectroscopy Broad O-H stretch (~3200-3500 cm⁻¹), sharp C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).Identifies the key functional groups: hydroxyl (boronic acid), carbonyl (ester), and chloro groups.
HPLC A single major peak, with purity typically calculated to be >97%.Quantifies the purity of the final compound.

Applications in Organic Synthesis

The primary application of this compound is as a versatile coupling partner in Suzuki-Miyaura reactions.[1][12] This reaction allows for the efficient construction of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.

General Suzuki-Miyaura Coupling Scheme:

Where Ar' is the (3-Chloro-5-(methoxycarbonyl)phenyl) moiety.

This capability is invaluable in drug discovery, where it enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. By incorporating the 3-chloro-5-(methoxycarbonyl)phenyl fragment, researchers can introduce specific electronic and steric features into a target molecule to enhance its biological activity or other pharmacological properties.

Safety and Handling

Like many chemical reagents, this compound requires careful handling.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[4][6]

Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

References

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. As with all compounds destined for pharmaceutical development or complex chemical reactions, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates formulation strategies, reaction kinetics, and bioavailability. This guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the inherent challenges associated with boronic acids.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.41 g/mol [1]
Physical State Solid[1]
IUPAC Name (3-chloro-5-methoxycarbonylphenyl)boronic acid[1]
CAS Number 957120-26-2[1]

The presence of a chloro group and a methoxycarbonyl group on the phenyl ring significantly influences the molecule's electronic properties and intermolecular interactions. The chloro group is electron-withdrawing and increases hydrophobicity, while the methoxycarbonyl group, also electron-withdrawing, offers a site for hydrogen bonding. These substitutions are known to impact crystal lattice energy and interactions with solvents, thereby affecting solubility.[2][3]

Core Principles of Boronic Acid Solubility

The solubility of boronic acids is a complex interplay of several factors, extending beyond simple polarity considerations.

The Boronic Acid Functional Group

The B(OH)₂ group is the defining feature of a boronic acid. It is a Lewis acid, capable of accepting an electron pair, which allows it to form reversible covalent complexes with diols, including sugars and amino acids.[4] The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[5]

The Boroxine Equilibrium

A critical characteristic of boronic acids is their propensity to undergo dehydration, especially under heating or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine.[2][6]

Diagram of the Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium cluster_acid Boronic Acid Monomers cluster_boroxine Cyclic Boroxine cluster_water Water 3R-B(OH)2 3 R-B(OH)₂ Boroxine < (R-BO)₃ > 3R-B(OH)2->Boroxine Dehydration Boroxine->3R-B(OH)2 Hydration 3H2O 3 H₂O

Caption: Reversible equilibrium between boronic acid monomers and their cyclic boroxine anhydride.

This equilibrium between the acid and its anhydride can complicate solubility studies, as the two species have different solubilities.[2][7] The presence of water or protic solvents tends to shift the equilibrium back towards the more soluble monomeric acid form.

Influence of Solvent and Substituents

The "like dissolves like" principle generally applies.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can hydrogen bond with the B(OH)₂ group, generally leading to better solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethers): Phenylboronic acids often show high solubility in ketones and ethers.[7][8][9]

  • Nonpolar Solvents (e.g., hydrocarbons): Solubility is typically very low in these solvents.[7][8]

The substituents on the phenyl ring play a crucial role. For the title compound, the chloro and methoxycarbonyl groups increase the overall polarity compared to unsubstituted phenylboronic acid, which may enhance solubility in polar organic solvents. However, strong intermolecular interactions in the crystal lattice could counteract this effect. Studies on substituted phenylboronic acids have shown that the type and position of substituents significantly affect solubility.[2][3]

Effect of pH in Aqueous Solutions

In aqueous media, the boronic acid group can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The pKa of most phenylboronic acids is around 9.[4] At pH values above the pKa, the more soluble anionic form predominates, leading to a significant increase in aqueous solubility. This pH-dependent behavior is a critical consideration for any formulation intended for physiological environments (pH ≈ 7.4).[10][11]

Standardized Protocol for Solubility Determination: The Dynamic Method

Due to the lack of specific published data for this compound, empirical determination is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for measuring the solubility of boronic acids in various solvents.[2][5][8] It involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the temperature at which a mixture of known composition becomes a single, clear phase.

Materials and Equipment
  • This compound (high purity)

  • High-purity organic solvents of interest (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane)

  • Jacketed glass vessel or sealed vials

  • Analytical balance (±0.1 mg)

  • Magnetic stirrer and stir bars

  • Calibrated temperature probe (e.g., Pt100)

  • Heating/cooling circulator with precise temperature control (e.g., ±0.1 K)

  • Luminance probe or a laser light source and detector to monitor turbidity

Experimental Workflow

Workflow for Dynamic Solubility Determination

Dynamic_Method_Workflow cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement Cycle cluster_analysis 3. Data Analysis A Accurately weigh boronic acid B Accurately weigh solvent A->B C Combine in sealed jacketed vessel B->C D Place vessel in circulator bath C->D E Begin vigorous stirring D->E F Start slow, constant heating ramp (e.g., 0.1 K/min) E->F G Continuously monitor turbidity/light transmission F->G H Record temperature (T_eq) at which solution becomes clear G->H I Repeat for multiple compositions (mole fractions) H->I J Plot T_eq vs. mole fraction I->J K Generate solubility curve for the solvent system J->K

Caption: Step-by-step workflow of the dynamic method for solubility measurement.

Detailed Step-by-Step Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction.

  • Heating and Stirring: Place the vessel in the heating/cooling circulator. Begin vigorous stirring to ensure the mixture is homogeneous.

  • Controlled Heating: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) to ensure the system remains close to thermal equilibrium.[5]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This is best done instrumentally by measuring the intensity of a light beam passing through the sample.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, marked by a sharp and stable increase in light transmission, is recorded as the equilibrium solubility temperature for that specific composition.[8][12]

  • Data Collection: Repeat this procedure for a range of different compositions (mole fractions) to build a dataset that can be used to construct a complete solubility curve.

Data Analysis and Correlation

The collected data (equilibrium temperature vs. mole fraction) is plotted to generate a solubility curve. For many organic systems, this data can be correlated using thermodynamic models like the Wilson, NRTL, or λh equations.[2][7] However, due to the boroxine equilibrium, the solubility data for boronic acids are often best correlated using polynomials.[2][7]

Formulation and Handling Challenges

The inherent chemical nature of boronic acids presents several challenges for researchers and drug development professionals.

  • Stability: As mentioned, boronic acids can dehydrate to form boroxines. They can also be sensitive to air and may oxidize.[6] This instability can complicate handling and limit the shelf-life of the pure compound.

  • Analytical Purity: Obtaining analytically pure boronic acids can be difficult due to the presence of the corresponding boroxine.[6]

  • Physiological pH: The formation of boronate esters is favored at basic pH, which can be a challenge when designing systems for physiological pH (≈7.4).[10]

To overcome these issues, several strategies have been developed:

  • Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can improve stability and handling.[13][14] MIDA boronates, in particular, are air-stable solids that can slowly release the active boronic acid under specific conditions.[14]

  • Lyophilization with Diols: Co-lyophilizing boronic acids with compounds containing at least two hydroxyl groups (such as mannitol or sorbitol) can form stable boronate ester compositions that readily release the boronic acid upon dissolution in aqueous media.[6]

Expected Solubility Trends: An Illustrative Summary

While quantitative data must be determined experimentally, the principles discussed allow for a qualitative prediction of solubility behavior for this compound.

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Hydrocarbons Methylcyclohexane, HexaneVery LowThe molecule is too polar to dissolve effectively in nonpolar media.[7][8]
Halogenated Chloroform, DichloromethaneModerateProvides a balance of polarity; solubility is often sufficient for reactions or purification.[8][9]
Ethers Dipropyl ether, Tetrahydrofuran (THF)HighEthers are excellent solvents for many phenylboronic acids.[7][8]
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents that effectively solvate boronic acids.[7][8]
Alcohols Methanol, EthanolModerate to HighProtic nature allows for hydrogen bonding, but the boroxine equilibrium must be considered.
Aqueous (pH-dependent) Water, BuffersLow at acidic/neutral pH, High at basic pHAt neutral pH, the compound is largely in its less soluble neutral form. Above its pKa (~9), it converts to the highly soluble boronate anion.[3][10]

Conclusion

References

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

The compound, with the molecular formula C₈H₈BClO₄ and a molecular weight of 214.41 g/mol , is a trifunctional arene, making it a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2][3][4] A thorough understanding of its spectral signature is paramount for its effective use.

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable. Experiments are typically conducted in a polar aprotic deuterated solvent, such as DMSO-d₆, which can solubilize the compound and slow the exchange of the acidic boronic acid protons, allowing for their observation.[5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl ester protons. The acidic protons of the boronic acid group will likely appear as a broad singlet, which is a characteristic feature.[5]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Comparative Insights
~8.2 - 8.1Triplet (t) or Singlet (s)1HAr-H (H-4)This proton is situated between the chloro and boronic acid groups. Its multiplicity will be a small triplet if coupling to H-2 and H-6 is resolved, or a singlet if not.
~8.0 - 7.9Triplet (t) or Singlet (s)1HAr-H (H-6)This proton is adjacent to both the boronic acid and methoxycarbonyl groups.
~7.9 - 7.8Triplet (t) or Singlet (s)1HAr-H (H-2)This proton is flanked by the chloro and methoxycarbonyl groups. Its chemical environment is similar to protons in methyl 3-chlorobenzoate.[6][7]
~8.3 (broad)Broad Singlet (br s)2HB(OH)₂These acidic protons are exchangeable with D₂O. Their chemical shift is highly dependent on concentration and residual water content, but is characteristic for arylboronic acids.[5]
~3.90Singlet (s)3H-OCH₃The methyl protons of the ester group are expected to appear as a sharp singlet, consistent with data for similar methoxycarbonyl-substituted aromatics.[5]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework. The carbon attached to the boron atom often exhibits a broader signal or may even be unobserved due to quadrupolar relaxation of the boron nucleus.[8]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ) ppmAssignmentRationale & Comparative Insights
~165C=OThe carbonyl carbon of the ester is expected in this downfield region, typical for methyl benzoates.[5]
~135Ar-C-ClThe carbon atom bonded to chlorine will be deshielded.
~134Ar-CAromatic methine carbon.
~132Ar-CAromatic methine carbon.
~131Ar-C-COOCH₃The carbon atom attached to the methoxycarbonyl group.
~130 (broad)Ar-C-BThe ipso-carbon attached to the boron atom. This signal is characteristically broad or sometimes undetectable.[5][8]
~128Ar-CAromatic methine carbon.
~52.5-OCH₃The methyl carbon of the ester group, consistent with related structures.[5]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. To confirm the B(OH)₂ protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the B(OH)₂ protons should disappear.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. An extended acquisition time may be necessary to observe the quaternary carbons, particularly the broad C-B signal.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is predicted to be rich with characteristic absorption bands.

Table 3: Predicted IR Spectroscopy Data

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale & Mechanistic Insight
3500 - 3200Broad, StrongO-H stretchThis very broad band is the hallmark of the hydrogen-bonded O-H groups of the boronic acid moiety.[5]
~3050MediumC-H stretch (aromatic)Corresponds to the stretching vibrations of the C-H bonds on the phenyl ring.
~2960MediumC-H stretch (methyl)Corresponds to the stretching vibration of the C-H bonds in the methoxycarbonyl group.
~1725StrongC=O stretch (ester)A strong, sharp absorption characteristic of the carbonyl group in an aryl ester.[5]
~1600, ~1450MediumC=C stretch (aromatic ring)These absorptions are typical for the skeletal vibrations of the benzene ring.
~1350StrongB-O stretchThis strong absorption is a key indicator of the boronic acid functional group.[5]
~1290StrongC-O stretch (ester)Corresponds to the asymmetric stretching of the C-O-C bond in the ester.
~750StrongC-Cl stretchThe carbon-chlorine bond stretch is expected in this region of the fingerprint zone.

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method, often coupled with liquid chromatography (LC-MS) to ensure sample purity. Analysis of boronic acids by MS can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines) or other adducts.[9]

Table 4: Predicted Mass Spectrometry Data (ESI)

m/z (Daltons)Ion ModeAssignmentRationale
213.0052Negative[M-H]⁻The deprotonated molecular ion is commonly observed for acids in negative ESI mode.[10]
215.0023Negative[M-H]⁻ (³⁷Cl isotope)The characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl) provides definitive confirmation of its presence.
196.9946Negative[M-H₂O-H]⁻Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
237.0207Positive[M+Na]⁺Formation of a sodium adduct is very common in positive ESI mode if sodium salts are present in the system.

Exact masses calculated for C₈H₈B³⁵ClO₄.

Experimental Protocol: LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

  • Chromatography: Employ a C18 reverse-phase column. A typical mobile phase would consist of a gradient of water and acetonitrile, possibly with a modifier like 0.1% formic acid (for positive mode) or ammonium acetate (for negative mode) to improve ionization.[9]

  • Mass Spectrometry: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500 to observe the parent ion and potential fragments. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is recommended to confirm the elemental composition.[11]

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of this compound is not reliant on a single technique, but on the synergistic integration of all data. The workflow below illustrates this logical progression.

G cluster_0 Initial Synthesis & Purification cluster_2 Data Interpretation & Verification Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Synthesis->IR NMR NMR (¹H, ¹³C) Synthesis->NMR MW_Confirm Molecular Weight Confirmed? (C₈H₈BClO₄) MS->MW_Confirm Provides m/z FG_Confirm Functional Groups Present? (-B(OH)₂, -COOR, C-Cl) IR->FG_Confirm Provides Vibrational Bands Structure_Confirm Correct Connectivity & Isomer? NMR->Structure_Confirm Provides Atom Connectivity MW_Confirm->FG_Confirm FG_Confirm->Structure_Confirm Final Structure Verified Structure_Confirm->Final

References

An In-depth Technical Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid: A Versatile Reagent for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with precisely tuned properties is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions. Among these, (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid (CAS No. 957120-26-2) stands out as a strategic building block for medicinal chemists and process development scientists.[1][2][3][4] Its unique trifunctional nature—a reactive boronic acid moiety, an electron-withdrawing chloro group, and a versatile methoxycarbonyl group—offers a powerful handle for the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active agents.[1]

This technical guide provides an in-depth exploration of this compound, from its commercial availability and synthesis to its practical application in the Suzuki-Miyaura coupling reaction. The insights and protocols herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to effectively leverage this reagent in their synthetic campaigns.

Physicochemical Properties and Commercial Availability

This compound is typically available as a white to off-white solid with a high degree of purity, often exceeding 96%.[5] Its stability as a solid allows for convenient handling and storage, a notable advantage for boronic acids which can be prone to dehydration to form boroxines.

PropertyValueReference
CAS Number 957120-26-2[2][3][4]
Molecular Formula C₈H₈BClO₄[2][4]
Molecular Weight 214.41 g/mol [2][4]
Appearance White to off-white solid[4]
Purity Typically ≥96%[5]

A variety of chemical suppliers offer this reagent in quantities ranging from milligrams to kilograms, ensuring a reliable supply chain for both research and development purposes. Below is a summary of prominent suppliers.

SupplierProduct NumberPurity
BLDpharm BD23135097%
Fluorochem F21597797%
Santa Cruz Biotechnology sc-298007N/A
Pure Chemistry Scientific Inc. Chemcd957120-26-296+%

For larger quantities or specific purity requirements, direct inquiry with the suppliers is recommended. The pinacol ester of this boronic acid (CAS No. 408492-29-5) is also commercially available and offers enhanced stability and solubility in organic solvents for certain applications.[6]

Synthesis of this compound: A Practical Laboratory Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs. The most reliable and common method for preparing arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate.[7] The following protocol is based on a standard lithiation-borylation sequence, starting from the readily available methyl 3-bromo-5-chlorobenzoate.

Reaction Scheme:

Synthesis Methyl 3-bromo-5-chlorobenzoate Methyl 3-bromo-5-chlorobenzoate Aryl Lithium Intermediate Aryl Lithium Intermediate Methyl 3-bromo-5-chlorobenzoate->Aryl Lithium Intermediate 1. n-BuLi, THF, -78 °C Boronate Ester Intermediate Boronate Ester Intermediate Aryl Lithium Intermediate->Boronate Ester Intermediate 2. B(O-iPr)₃ This compound This compound Boronate Ester Intermediate->this compound 3. H₃O⁺ workup Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Biaryl_Complex Ar-Pd(II)L₂-R' PdII_Boronate Ar-Pd(II)L₂-R PdII_Aryl->PdII_Boronate Transmetalation (R-B(OH)₂) PdII_Boronate->Pd0 Reductive Elimination Biaryl_Complex->Pd0 Product (Ar-R')

References

Methodological & Application

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Introduction: Synthesizing Key Structural Motifs

This compound is a valuable bifunctional building block in modern organic synthesis. Its structure contains a less reactive aryl chloride, an electron-withdrawing methoxycarbonyl group, and the versatile boronic acid moiety. This combination allows for its strategic incorporation into complex molecules, particularly in the synthesis of substituted biphenyls, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[4] The reaction's success is due to its high functional group tolerance, mild reaction conditions, and the commercial availability and general stability of its organoboron reagents.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of this compound with various aryl halides. We will delve into the mechanistic underpinnings of the reaction and explain the critical role of each reaction component, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it for their specific synthetic challenges.

Specific Challenges with this Substrate

Successfully coupling this compound requires careful consideration of its unique electronic and steric properties:

  • Aryl Chloride Inertness : The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition than corresponding C-Br or C-I bonds. This necessitates the use of highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8][9]

  • Electronic Effects : The electron-withdrawing nature of the methoxycarbonyl group influences the electronic properties of the phenylboronic acid, which can affect the rate of transmetalation.[6]

  • Ester Functionality : The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, a common requirement for activating the boronic acid. The choice of base is therefore a critical parameter to avoid this unwanted side reaction.[10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][11][12]

  • Oxidative Addition : The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][11]

  • Transmetalation : Before this step, the boronic acid (Ar'-B(OH)₂) reacts with a base to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻). This boronate then transfers its aryl group (Ar') to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[4][13]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium complex (Ar and Ar') couple to form the new biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, which can then begin a new cycle.[4][11][14]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal caption Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Protocol Design: Selecting the Right Conditions

The selection of catalyst, ligand, base, and solvent is paramount for a successful coupling reaction. The rationale behind these choices is detailed below.

Catalyst and Ligand System
  • Ligand Selection : For activating the C-Cl bond of the coupling partner, standard ligands like triphenylphosphine (PPh₃) are generally ineffective. The key to success lies in using specialized ligands that are both bulky and electron-rich.

    • Buchwald Ligands : This class of biaryl phosphine ligands (e.g., SPhos , XPhos ) is highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the challenging oxidative addition to the aryl chloride.[9][15]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors, even more so than phosphines, making them excellent ligands for activating inert C-Cl bonds.[10][16]

Base and Solvent
  • Role of the Base : The base is crucial for activating the boronic acid. It coordinates to the boron atom, forming a boronate complex that is more competent for transmetalation.[10][13]

  • Choice of Base :

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and commonly used. Cs₂CO₃ is more soluble in organic solvents and can sometimes give superior results.

    • Potassium Phosphate (K₃PO₄) is a stronger base that is often required for challenging couplings involving aryl chlorides.

    • Caution : Given the presence of the methoxycarbonyl ester, strong aqueous bases like NaOH or prolonged heating with K₃PO₄ could lead to saponification. A careful balance is needed. Starting with K₂CO₃ or Cs₂CO₃ is advisable.

  • Solvent System : Anhydrous, degassed solvents are essential to prevent catalyst deactivation and protodeboronation side reactions.[4]

    • Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard choices.[4][13]

    • Biphasic Systems : Often, a mixture of an organic solvent and water is used (e.g., Toluene/H₂O, Dioxane/H₂O). Water helps to dissolve the inorganic base, facilitating the formation of the active boronate species.[4][17]

Detailed Experimental Protocols

Safety Note : These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Coupling with an Aryl Bromide using a Buchwald Ligand System

This protocol is a robust starting point for coupling this compound with a typical aryl bromide.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Oven-dried reaction vial with a stir bar and screw cap

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • To the oven-dried reaction vial, add this compound (e.g., 214 mg, 1.0 mmol), the aryl bromide (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and SPhos (12.3 mg, 0.03 mmol).

  • Seal the vial with the screw cap, and evacuate and backfill with nitrogen or argon three times.

  • Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : Track the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biphenyl product.

Protocol 2: Coupling with an Aryl Chloride using PdCl₂(dppf)

This protocol utilizes a common and effective pre-catalyst for the more challenging coupling with an aryl chloride. Higher temperatures and a stronger base may be required.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed Toluene

  • Equipment as listed in Protocol 1

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (e.g., 1.0 mmol), this compound (257 mg, 1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and PdCl₂(dppf) (22 mg, 0.03 mmol) to an oven-dried reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial tightly and remove it from the glovebox (if used).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.

  • Monitor the reaction, perform the workup, and purify the product as described in steps 5-9 of Protocol 1.

Summary of Recommended Reaction Conditions
ParameterProtocol 1 (vs. Aryl Bromide)Protocol 2 (vs. Aryl Chloride)Rationale
Pd Source Pd₂(dba)₃PdCl₂(dppf)Pd₂(dba)₃ is a Pd(0) source; PdCl₂(dppf) is a robust pre-catalyst for C-Cl activation.
Ligand SPhosdppf (in pre-catalyst)Bulky, electron-rich ligands are essential for activating C-X bonds.
Base K₃PO₄Cs₂CO₃Stronger bases are often needed for less reactive halides.
Solvent Dioxane / WaterTolueneChoice depends on reagent solubility and temperature requirements.
Temperature 100 °C110 °CHigher temperatures are generally required for C-Cl bond activation.

Workflow & Analysis

A systematic workflow is crucial for reproducible results. This involves careful setup, diligent monitoring, and thorough characterization of the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization reagents Weigh Reagents setup Assemble Glassware (Inert Atmosphere) reagents->setup run_rxn Add Solvents & Heat to Temp setup->run_rxn monitor Monitor Progress (TLC, LC-MS) run_rxn->monitor workup Quench & Aqueous Workup monitor->workup purify Column Chromatography workup->purify analysis Confirm Structure (NMR, MS) purify->analysis

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Reaction Monitoring and Product Characterization

  • Thin-Layer Chromatography (TLC) : A quick and easy method to qualitatively assess reaction completion by observing the consumption of the limiting starting material.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more definitive information, showing the disappearance of reactants and the appearance of the product peak with its corresponding mass-to-charge ratio.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary methods for structural elucidation of the purified product, confirming the formation of the new biaryl bond and the integrity of all functional groups.[20]

Troubleshooting and Mechanistic Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently active ligand/base for the aryl chloride. 3. Poor quality or decomposed boronic acid.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 2. Switch to a more active ligand (e.g., XPhos) or a stronger base (K₃PO₄). 3. Use freshly purchased boronic acid or verify its purity.
Protodeboronation The boronic acid group is replaced by hydrogen, often caused by excess water or elevated temperatures.Use rigorously dried solvents. Consider using the pinacol ester of the boronic acid, which is often more stable.[4][21][22]
Homocoupling Formation of Ar-Ar and Ar'-Ar' byproducts. This can be promoted by the presence of oxygen or excess Pd(II).Thoroughly degas the reaction mixture. Using a Pd(0) source like Pd₂(dba)₃ can sometimes minimize this.[4][23]
Ester Hydrolysis The methoxycarbonyl group is converted to a carboxylic acid.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Reduce reaction time and/or temperature if possible.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing functionalized biaryl compounds. Success hinges on overcoming the inherent inertness of the aryl chloride coupling partner through the judicious selection of a highly active catalytic system, typically involving a bulky, electron-rich phosphine ligand. By understanding the mechanistic principles and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and inert atmosphere—researchers can reliably achieve high yields of the desired products. The protocols and insights provided herein serve as a robust foundation for the application of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols: Suzuki-Miyaura Reaction with (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] The focus of this guide is the application of a specific, yet versatile, building block: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid .

This particular reagent is of significant interest to researchers in drug discovery and materials science. The presence of a chloro-substituent provides a handle for further functionalization, while the electron-withdrawing methoxycarbonyl group modulates the electronic properties of the aromatic ring, influencing both reactivity in the coupling reaction and the properties of the final product.[3] Understanding the nuances of employing this substrate is key to unlocking its synthetic potential. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and a comprehensive troubleshooting guide to empower researchers to successfully utilize this compound in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The palladium complex inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArylHalide Ar-X ArylHalide->OxAdd Aryl Halide BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Boronic Acid Base Base Base->Transmetalation Base Troubleshooting_Workflow Start Reaction Fails or Gives Low Yield Check_Reagents Verify Reagent Purity and Activity Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Success Successful Coupling Check_Reagents->Success Impure Reagent Identified Optimize_Catalyst Screen Different Pd/Ligand Systems Check_Inertness->Optimize_Catalyst Atmosphere is Inert Check_Inertness->Success Oxygen Leak Found Optimize_Base Vary Base (e.g., Cs₂CO₃, K₂CO₃) Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Improved Yield Optimize_Solvent Test Alternative Solvents (e.g., Toluene, THF) Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improved Yield Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improved Yield Optimize_Temp->Success Improved Yield

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a particularly valuable building block, offering a unique combination of electronic properties and functional handles for further synthetic elaboration. The presence of an electron-withdrawing chloro group and a methoxycarbonyl substituent makes this reagent a key component in the synthesis of compounds with specific therapeutic or material properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the formation of carbon-carbon bonds between sp²-hybridized centers, valued for its mild reaction conditions and broad functional group tolerance. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Challenge of Coupling Electron-Deficient Aryl Chlorides

While the Suzuki-Miyaura reaction is robust, the use of aryl chlorides as coupling partners presents a significant challenge. The strong carbon-chlorine bond is less reactive towards oxidative addition to the palladium(0) center, which is the initial and often rate-limiting step in the catalytic cycle.[1] However, the electronic nature of this compound, being electron-deficient, can facilitate this oxidative addition, making the choice of an appropriate palladium catalyst and ligand system paramount for achieving high efficiency and yields.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Halide - Boronic Acid - Base setup->reagents catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Quench - Extract monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

synthesis of biphenyl derivatives using (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biphenyl Derivatives Utilizing (3-Chloro-5-(methoxycarbonyl)phenyl)boronic Acid

Introduction: The Architectural Significance of Biphenyls in Modern Chemistry

Biphenyl derivatives represent a "privileged scaffold" in medicinal chemistry and materials science. Their unique structural and electronic properties make them foundational components in a vast array of applications, from potent pharmaceuticals to advanced organic light-emitting diodes (OLEDs).[1][2] In drug discovery, the biphenyl motif is present in numerous therapeutic agents, where it often plays a crucial role in binding to target proteins and modulating biological activity.[3] The synthesis of these vital structures is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction standing out as the most robust and versatile method due to its mild conditions and broad functional group tolerance.[4][5][6]

This guide provides a detailed examination of the , a key building block for introducing a specifically functionalized phenyl ring. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed, field-tested protocol, and discuss critical parameters for optimizing this powerful transformation for researchers, scientists, and professionals in drug development.

The Scientific Foundation: The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[4][5] The reaction's impact on organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[4][7] The process is driven by a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organic halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][5] The activation of aryl chlorides, which are less reactive, often requires specialized, highly active catalyst systems.[8][9]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center. This step is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[10][11][12][13]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation Transmetalation Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² ArPdAr->Product Product Formed RedElim Reductive Elimination ArX Ar¹-X ArBOH Ar²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar²-B(OH)₃]⁻ ArX_input Aryl Halide (Ar¹-X) ArX_input->Pd0 ArBOH_input Boronic Acid (Ar²-B(OH)₂) ArBOH_input->ArPdX

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Protocol: Synthesis of Methyl 3-chloro-5-(4-methoxyphenyl)benzoate

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, 4-bromoanisole.

Objective: To synthesize methyl 3-chloro-5-(4-methoxyphenyl)benzoate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
This compound≥95%Commercial SourceKey building block
4-Bromoanisole≥98%Commercial SourceCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercial SourcePalladium precursor
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Commercial SourceBulky phosphine ligand
Potassium Phosphate Tribasic (K₃PO₄)≥98%Commercial SourceBase
1,4-DioxaneAnhydrousCommercial SourceSolvent
Deionized WaterN/AIn-houseCo-solvent, degassed
Ethyl AcetateHPLC GradeCommercial SourceFor extraction
Brine (Saturated NaCl solution)N/AIn-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceDrying agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Inert Gas (Argon or Nitrogen)High PurityGas SupplierFor maintaining an inert atmosphere
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried 25 mL round-bottom flask or a reaction vial.

    • Add this compound (214 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh out Palladium(II) Acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

    • Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. K₃PO₄ is an effective base for this transformation, promoting the formation of the active boronate species.[12]

  • Creating an Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the pre-weighed Pd(OAc)₂ and SPhos catalyst/ligand mixture to the flask.

    • Using degassed solvents, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

    • Causality Note: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.[14] Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use removes dissolved oxygen.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Causality Note: Higher temperatures are often required to facilitate the oxidative addition of less reactive aryl chlorides or bromides.

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material (the boronic acid).

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Causality Note: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl derivative.

Figure 2: Experimental Workflow for the Synthesis of a Biphenyl Derivative.

Troubleshooting and Key Considerations

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reagents and conditions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active catalyst/ligand for the aryl halide.3. Ineffective base.1. Ensure a thoroughly inert atmosphere and use properly degassed solvents.2. For aryl chlorides, switch to a more active ligand system like XPhos or RuPhos.[14]3. Screen other bases such as Cs₂CO₃ or K₂CO₃.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high or reaction time is too long.1. Improve inert atmosphere technique.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. Consider using a boronic ester (e.g., pinacol ester) which can be less prone to homocoupling.[15]
Deboronated Starting Material 1. Reaction conditions are too harsh (high temperature or strongly basic).2. Presence of protic impurities.1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature.2. Ensure all reagents and solvents are anhydrous (except for the intended water co-solvent).
Hydrolysis of Ester Group The methoxycarbonyl group is base-labile and can be hydrolyzed under harsh basic conditions.Use a milder, non-hydroxide base like K₂CO₃ or KF.[13] Avoid excessively long reaction times at high temperatures. If hydrolysis is unavoidable, the reaction can be performed and the resulting carboxylic acid can be re-esterified post-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biphenyl derivatives. By utilizing building blocks like this compound, researchers can efficiently construct molecular architectures with tailored functionalities for applications in drug discovery and materials science. The protocol described herein provides a robust and reliable starting point for these synthetic endeavors. Successful execution hinges on a mechanistic understanding of the reaction and careful control over key parameters, particularly the maintenance of an inert atmosphere and the judicious choice of catalyst, ligand, and base to match the reactivity of the specific substrates involved.

References

Application Notes and Protocols for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, with CAS Number 957120-26-2, has emerged as a pivotal building block for medicinal chemists engaged in the design and synthesis of complex therapeutic agents.[1] Its utility lies in its capacity to participate in robust and versatile carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction allows for the strategic introduction of a specifically substituted phenyl ring into a larger molecular scaffold, a common tactic in the development of targeted therapies.[2] The boronic acid functional group, once considered a potential source of toxicity, is now recognized for its favorable properties, including low toxicity and the ability to be metabolized to boric acid, a naturally occurring compound.[3] The presence of both a chloro and a methoxycarbonyl substituent on the phenyl ring provides medicinal chemists with critical handles to modulate the physicochemical and pharmacological properties of a drug candidate, influencing factors such as potency, selectivity, and pharmacokinetics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It will delve into its role in the synthesis of cutting-edge therapeutics, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and offer insights into the structure-activity relationships (SAR) governed by its unique substitution pattern.

Case Study: Synthesis of a Precursor to the KRAS G12C Inhibitor, ARS-1620

A prominent example of the application of this compound is in the synthesis of precursors to potent and selective covalent inhibitors of the KRAS G12C mutant protein. The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer.[4] ARS-1620 is a clinical candidate that has demonstrated significant anti-tumor activity by covalently binding to the mutant cysteine-12 residue of KRAS G12C, locking the protein in an inactive state.[5][6]

The synthesis of ARS-1620 and its analogs involves the construction of a substituted quinazoline core. A key step in this synthesis is the Suzuki-Miyaura cross-coupling of a halogenated quinazoline intermediate with a substituted phenylboronic acid to introduce the desired aryl group at a specific position. This compound serves as a crucial reagent in this context, providing the 3-chloro-5-methoxycarbonylphenyl moiety that is essential for the inhibitor's activity.

The chloro and methoxycarbonyl substituents on this phenyl ring play a critical role in the molecule's interaction with the target protein. The chloro group can engage in halogen bonding and occupy hydrophobic pockets within the binding site, enhancing affinity and selectivity.[7] The methoxycarbonyl group, a hydrogen bond acceptor, can form crucial interactions with amino acid residues in the protein, further anchoring the inhibitor and contributing to its potency. The precise positioning of these groups, dictated by the starting boronic acid, is therefore fundamental to the drug's mechanism of action.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide (e.g., a bromo-quinazoline intermediate) with this compound.

Materials and Reagents:

Reagent/MaterialPurposeTypical Grade
Aryl Halide (e.g., Bromo-quinazoline)Electrophilic coupling partner>95% purity
This compoundNucleophilic coupling partner>97% purity
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst for C-C bond formationHigh purity
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates the boronic acidAnhydrous
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Reaction mediumAnhydrous, degassed
WaterCo-solventDegassed, deionized
Inert Gas (Nitrogen or Argon)Prevents catalyst oxidationHigh purity
Standard Glassware (round-bottom flask, condenser)Reaction vesselOven-dried
Magnetic Stirrer and Stir BarAgitation
Heating Mantle or Oil BathTemperature control
Thin Layer Chromatography (TLC) plateReaction monitoringSilica gel
Ethyl Acetate, HexanesSolvents for workup and chromatographyACS grade
Brine (saturated NaCl solution)Aqueous wash
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agent
Rotary EvaporatorSolvent removal
Silica GelStationary phase for column chromatography60 Å, 230-400 mesh

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The use of degassed solvents further minimizes the presence of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting aryl halide spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer) to ensure all the product is recovered.

  • Washing: Combine the organic layers and wash with water and then with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure coupled product.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents: Aryl Halide Boronic Acid Catalyst, Base D 4. Charge Flask under Inert Atmosphere (N2/Ar) A->D B 2. Assemble Glassware: Flask, Condenser B->D C 3. Degas Solvents: Organic Solvent Water E 5. Add Degassed Solvents C->E D->E F 6. Heat and Stir (80-110 °C) E->F G 7. Monitor by TLC F->G H 8. Cool and Quench G->H Reaction Complete I 9. Extraction with Ethyl Acetate H->I J 10. Wash with Brine I->J K 11. Dry and Concentrate J->K L 12. Column Chromatography K->L M Pure Product L->M

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Aryl R-Pd(II)-Ar L2 Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product Boronic Ar-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal Halide R-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar-B(OH)₂) is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (Ar) to the Pd(II) complex, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R and Ar) on the Pd(II) complex couple and are eliminated from the palladium center, forming the new carbon-carbon bond of the product (R-Ar) and regenerating the active Pd(0) catalyst.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Weak base - Low reaction temperature- Use fresh catalyst or a pre-catalyst. - Ensure thorough degassing of all solvents. - Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). - Increase the reaction temperature in increments of 10 °C.
Homocoupling of Boronic Acid - Presence of oxygen - Catalyst decomposition- Improve inert atmosphere technique. - Use a more stable catalyst/ligand system.
Protodeborylation of Boronic Acid - Presence of water with a weak base - Prolonged reaction time at high temperature- Use anhydrous conditions if possible. - Use a stronger, non-nucleophilic base. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Formation of byproducts - Incomplete reaction- Optimize reaction conditions to minimize side reactions. - Ensure the reaction goes to completion. - Try a different solvent system for column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in modern medicinal chemistry. Its application in the synthesis of complex molecules, such as the KRAS G12C inhibitor precursor ARS-1620, highlights its importance in the development of targeted therapies for challenging diseases. The Suzuki-Miyaura cross-coupling protocols provided herein offer a robust starting point for researchers to effectively utilize this building block in their own drug discovery programs. By understanding the underlying principles of the reaction and the role of the substituents, medicinal chemists can leverage the unique properties of this compound to design and synthesize the next generation of innovative medicines.

References

Application Note: Mastering the Challenge: Optimized Conditions for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly prevalent in the pharmaceutical and materials science sectors for the synthesis of biaryls, polyolefins, and styrenes.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (most commonly a boronic acid) with an organic halide or pseudohalide.[1][3]

While the reaction is robust for electron-rich and sterically hindered boronic acids, researchers frequently encounter significant challenges when employing electron-deficient boronic acids.[4] These substrates, which are critical building blocks for many modern pharmaceuticals and functional materials, exhibit diminished reactivity due to their reduced nucleophilicity. This leads to sluggish reaction rates and a heightened susceptibility to undesired side reactions, most notably protodeboronation.[4][5][6]

This comprehensive guide provides an in-depth analysis of the mechanistic hurdles associated with electron-deficient boronic acids and outlines field-proven strategies and detailed protocols to overcome these challenges. We will explore the critical interplay between catalyst systems, bases, solvents, and the strategic use of boronic acid surrogates to achieve high-yielding, reproducible coupling reactions.

Mechanistic Hurdles and Inherent Instability

A successful Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. Understanding this cycle is paramount to diagnosing and solving issues related to difficult coupling partners.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[3][9]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[2][8]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia pdiib R¹-Pd(II)L₂-R² pdiia->pdiib pdiib->pd0 oa_reagent R¹-X tm_reagent R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ product R¹-R² l_re Reductive Elimination l_oa Oxidative Addition l_tm Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Core Problem: Sluggish Transmetalation

Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic moiety. This directly slows down the transfer of the R² group from boron to palladium, creating a kinetic bottleneck in the catalytic cycle.[4][10]

The Major Side Reaction: Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in an undesired arene byproduct and consumption of the starting material.[5][6] This side reaction is a frequent issue in couplings involving boronic acids but is particularly pronounced with electron-deficient and heteroaryl boronic acids.[5][6][11]

The reaction can be catalyzed by acid or base and is often exacerbated by the very conditions required for the Suzuki coupling itself, namely the presence of a base and protic solvents like water.[11][12][13] Electron-deficient systems are more susceptible because the electron-poor nature of the aryl ring makes the C-B bond more polarized and prone to cleavage.

Core Strategies for Efficient Coupling

Overcoming the challenges of electron-deficient boronic acids requires a multi-faceted approach, focusing on optimizing every component of the reaction system.

Catalyst System: The Power of Ligand Design

The choice of palladium source and, more importantly, the supporting ligand is critical.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium precatalysts are often superior.[9] Buchwald-type precatalysts (e.g., G3 and G4 palladacycles) are particularly robust, as they provide a reliable, air-stable source of the active monoligated Pd(0) species, leading to more reproducible results.[10]

  • Ligands: For challenging substrates, standard phosphine ligands like PPh₃ are often insufficient. The solution lies in using bulky, electron-rich ligands .

    • Buchwald Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective.[10] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition, especially with less reactive aryl chlorides.[7][10]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and long-lived catalysts.[9] They are excellent choices for difficult couplings.

Base Selection: A Delicate Balance

The base plays the crucial role of activating the boronic acid to form the reactive boronate species.[9] For electron-deficient partners, a stronger base is often needed to accelerate the sluggish transmetalation step.

  • Strong Bases (K₃PO₄, Cs₂CO₃): These are the go-to bases for difficult couplings.[10] Their higher basicity and solubility in organic solvents promote the formation of the boronate and facilitate the transmetalation. Cesium carbonate is often particularly effective, though more expensive.

  • Weaker Bases (K₂CO₃, Na₂CO₃, KF): While less potent, these can be advantageous when dealing with base-sensitive functional groups on the substrates.[14] Anhydrous potassium fluoride (KF) can be effective in activating the boronic acid while minimizing base-catalyzed side reactions.[9]

Solvent and Temperature Optimization
  • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, and THF are standard. The addition of a small amount of water can be beneficial, as it helps to solubilize the inorganic base and facilitates the hydrolysis of boronic esters or trifluoroborates.[15][16] However, excess water can significantly accelerate protodeboronation and should be carefully controlled or avoided.[17]

  • Temperature: Higher reaction temperatures (80-120 °C) are frequently necessary to provide the activation energy needed to overcome the slow kinetics associated with electron-deficient substrates.[10][15]

Boronic Acid Surrogates: The "Slow-Release" Strategy

The most powerful strategy to mitigate protodeboronation is to use a more stable surrogate of the boronic acid.[5] These "masked" reagents are more resistant to premature decomposition and hydrolyze in situ to generate the boronic acid at a low, steady concentration, which is immediately consumed in the catalytic cycle.[17] This "slow-release" approach minimizes the concentration of the vulnerable boronic acid at any given time, thereby suppressing side reactions.

Boron ReagentStructure ExampleAdvantagesDisadvantages
Boronic Acid Ar-B(OH)₂Commercially available, high atom economy.[18]Prone to protodeboronation and trimerization (boroxines).[12][18]
Pinacol Ester Ar-B(O₂C₂Me₄)Stable to chromatography, easy to handle.[1][12]Less reactive than boronic acids; requires hydrolysis.[12]
Trifluoroborate Salt [Ar-BF₃]⁻K⁺Highly stable, crystalline solids, air-stable.[14][19]Requires specific conditions for hydrolysis to the active species.[17]
MIDA Boronate Ar-B(MIDA)Exceptionally stable, allows for iterative cross-coupling.[5]Requires a specific deprotection step (e.g., mild aqueous base).

Table 1: Comparison of common organoboron reagents for Suzuki-Miyaura coupling.

Potassium organotrifluoroborates (R-BF₃K) are particularly noteworthy. They are robust, crystalline solids that are often easily purified and stored.[20] Their slow hydrolysis under basic coupling conditions makes them ideal for challenging reactions where the parent boronic acid is unstable.[17]

Detailed Experimental Protocol

This protocol provides a representative procedure for the coupling of an electron-deficient boronic acid surrogate (a potassium trifluoroborate salt) with an aryl chloride, utilizing a modern catalyst system.

Workflow Diagram

Protocol_Workflow prep 1. Vessel Preparation (Oven-dried vial, stir bar) reagents 2. Add Solids Aryl Chloride (1 equiv) Ar-BF₃K (1.2 equiv) Base (K₃PO₄, 3 equiv) Catalyst (Pd-precatalyst, 2 mol%) Ligand (SPhos, 4 mol%) prep->reagents atmosphere 3. Inert Atmosphere (Evacuate & backfill with Argon 3x) reagents->atmosphere solvents 4. Add Solvents (Degassed Toluene/Water) atmosphere->solvents reaction 5. Heat Reaction (Stir at 100 °C for 12-24h) solvents->reaction workup 6. Quench & Extract (H₂O, Ethyl Acetate) reaction->workup purify 7. Purify (Column Chromatography) workup->purify

Figure 2: General experimental workflow for a robust Suzuki-Miyaura coupling.

Materials and Reagents
  • Aryl Chloride (1.0 equiv)

  • Electron-Deficient Potassium Aryltrifluoroborate (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane, degassed

  • Deionized Water, degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Argon or Nitrogen).

Procedure
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), the potassium aryltrifluoroborate (0.6 mmol, 1.2 equiv), potassium phosphate (1.5 mmol, 3.0 equiv), and the palladium precatalyst (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[10]

  • Solvent Addition: Using a syringe, add the degassed solvent (e.g., 2.5 mL of toluene) and degassed water (e.g., 0.25 mL). A solvent ratio of 10:1 organic to water is a good starting point.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously for the specified time (typically 12–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide addresses common problems encountered when coupling electron-deficient boronic acids.

Troubleshooting Troubleshooting Workflow action action start Low or No Yield? check_catalyst Catalyst/Ligand Issue? start->check_catalyst check_reagent Boronic Acid Stable? check_catalyst->check_reagent No action_catalyst 1. Use a modern precatalyst (e.g., Buchwald G3). 2. Use bulky, electron-rich ligand (XPhos, SPhos). 3. Ensure rigorous degassing. check_catalyst->action_catalyst Yes check_conditions Harsh Conditions? action_conditions 1. Screen stronger bases (K₃PO₄, Cs₂CO₃). 2. Increase reaction temperature. 3. Check solvent choice (Dioxane, Toluene). check_conditions->action_conditions Yes check_reagent->check_conditions Yes action_reagent Switch to a stable surrogate: - Potassium Trifluoroborate (R-BF₃K) - MIDA Boronate check_reagent->action_reagent No

Figure 3: A troubleshooting flowchart for low-yielding Suzuki-Miyaura reactions.

Conclusion

While Suzuki-Miyaura couplings with electron-deficient boronic acids are inherently challenging, they are far from insurmountable. Success lies in a rational, mechanistically informed approach to reaction design. By employing highly active catalyst systems based on bulky, electron-rich ligands, carefully selecting a strong base to drive the sluggish transmetalation, and—most critically—utilizing stable boronic acid surrogates like potassium trifluoroborates to suppress protodeboronation, researchers can reliably forge challenging C-C bonds. The protocols and strategies outlined in this guide provide a robust framework for scientists in both academic and industrial settings to overcome these obstacles and accelerate their research and development programs.

References

Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds. While the coupling of aryl bromides and iodides is well-established, the use of abundant, cost-effective aryl chlorides presents a significant challenge due to the high dissociation energy of the C-Cl bond. This challenge is further compounded when the coupling partner is a boronic acid, which can be susceptible to undesired side reactions like protodeboronation. This guide provides an in-depth analysis of ligand selection strategies to overcome these hurdles, focusing on the mechanistic roles of advanced phosphine and N-heterocyclic carbene (NHC) ligands. We present field-proven protocols and a troubleshooting guide to empower researchers in successfully coupling these challenging substrates.

The Core Challenge: A Tale of Two Substrates

The difficulty in coupling aryl chlorides with boronic acids stems from two independent but intersecting issues: the inertness of the electrophile and the potential instability of the nucleophile.

The Inert C-Cl Bond

Aryl chlorides are often preferred starting materials in industrial applications due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their utility in cross-coupling is hampered by the strength of the carbon-chlorine bond. This high bond energy makes the rate-limiting step of the Suzuki catalytic cycle—oxidative addition of the aryl halide to the Pd(0) center—energetically demanding and slow[1][2]. Without a highly active catalyst, this step fails to proceed efficiently, leading to low or no product yield.

The Fragility of Boronic Acids: The Protodeboronation Problem

Boronic acids, while essential for the Suzuki reaction, can be prone to a detrimental side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond[3]. This process is often promoted by the basic and aqueous conditions required for the coupling reaction itself[4][5]. Certain boronic acids, particularly electron-deficient or heteroaromatic derivatives, are notoriously unstable and can decompose before the desired cross-coupling occurs[6]. Therefore, the catalytic system must be efficient enough to promote the desired C-C bond formation at a rate that significantly outpaces this decomposition pathway.

The Ligand's Role: A Mechanistic Imperative

The ligand is arguably the most critical component in a catalyst system designed for challenging couplings. It directly influences the three key steps of the catalytic cycle by modulating the steric and electronic properties of the palladium center.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Cl(L)₂ pd0->oa_complex Oxidative Addition (Ar-Cl) tm_complex Ar-Pd(II)-R(L)₂ oa_complex->tm_complex Transmetalation (R-B(OH)₂) / Base oa_start re_start tm_complex->re_start Reductive Elimination product Ar-R re_start->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition (OA): For aryl chlorides, this is typically the slowest step. Ligands that are both sterically bulky and highly electron-donating are required. Electron richness increases the electron density on the Pd(0) center, promoting its insertion into the C-Cl bond[1]. Steric bulk favors the formation of a coordinatively unsaturated 12-electron monoligated palladium complex (PdL), which is often more reactive in oxidative addition than the 14-electron PdL₂ species[7].

  • Transmetalation (TM): The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center[8]. The ligand's steric properties can influence the rate of this step[9].

  • Reductive Elimination (RE): The final step forms the C-C bond and regenerates the Pd(0) catalyst. This step is generally fast and is facilitated by bulky ligands that create steric pressure around the metal center.

Key Ligand Classes for Aryl Chloride Coupling

Two classes of ligands have revolutionized the coupling of aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Buchwald Biaryl Phosphines

Developed by the Buchwald group, these ligands are characterized by a biaryl backbone with a phosphine substituent. They are designed to be both bulky and electron-rich, directly addressing the challenges of aryl chloride activation[10][11].

  • XPhos & SPhos: These are among the most versatile and effective ligands. XPhos is often the ligand of choice for coupling sterically hindered aryl chlorides[10]. SPhos shows exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for some substrates[12]. Their efficacy stems from the ideal balance of steric bulk from the dicyclohexylphosphine and biaryl backbone with the electron-donating nature of the phosphine.

N-Heterocyclic Carbenes (NHCs)

NHCs are powerful neutral, two-electron donors that form very strong bonds with transition metals. They are even stronger σ-donors than most phosphines, making the palladium center exceptionally electron-rich and highly active for oxidative addition[13].

  • IPr & SIPr: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated backbone analogue SIPr are workhorse ligands for difficult couplings. Their large steric footprint promotes the formation of active monoligated Pd(0) species and facilitates reductive elimination. In some cases, NHC ligands can offer orthogonal selectivity compared to phosphines, for instance, in molecules containing both a chloride and a triflate, where SIPr can favor coupling at the chloride position[14][15].

Table 1: Comparison of Leading Ligand Classes
FeatureBuchwald-type Phosphines (e.g., XPhos, SPhos)N-Heterocyclic Carbenes (e.g., IPr, SIPr)
Mechanism of Action Sterically bulky and electron-rich, promoting OA and RE.Very strong σ-donors, creating a highly electron-rich Pd center.
Strengths Broad substrate scope, high turnover numbers (TONs), many reactions at room temp.[12][16]Exceptional activity for very unreactive aryl chlorides, high thermal stability.[17]
Weaknesses Can be sensitive to air and moisture.Often require higher temperatures; pre-catalyst synthesis can be more complex.
Typical Loading 0.5 - 2 mol%1 - 4 mol%
Best For General purpose, sterically hindered substrates, heteroaryl chlorides.[10]Electron-deficient or extremely unreactive aryl chlorides.

Practical Guide: Protocols and Workflow

Success in coupling chlorinated boronic acids requires careful attention to reaction setup and the selection of appropriate reagents beyond the ligand.

Workflow start Start: Define Substrates (Aryl-Cl & R-B(OH)₂) ligand_choice Ligand Selection start->ligand_choice base_solvent Select Base & Solvent ligand_choice->base_solvent Consult Table 1 setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) base_solvent->setup Consult Table 2 reaction Heat to Reaction Temperature & Monitor setup->reaction workup Quench, Extract, & Purify reaction->workup end Obtain Product workup->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Choosing the Right Base and Solvent

The choice of base and solvent is critical and interdependent. The base must be strong enough to form the active boronate species but not so strong as to cause degradation of sensitive functional groups[18]. The solvent must solubilize the reagents and facilitate the catalytic cycle.

Table 2: Common Bases and Solvents
ReagentExamplesKey Considerations & Rationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFK₃PO₄ is a strong, non-nucleophilic base effective for many couplings, especially with nitrogen-containing heterocycles[18]. Cs₂CO₃ is highly effective, often for challenging or sterically hindered substrates[18]. CsF or KF can be useful for minimizing protodeboronation of sensitive boronic acids[19].
Solvent Toluene, 1,4-Dioxane, THF/H₂OToluene and Dioxane are common high-boiling aprotic solvents suitable for reactions requiring elevated temperatures. An aqueous component (e.g., Dioxane/H₂O ) is often necessary to solubilize the inorganic base and facilitate transmetalation[20][21].
Protocol 1: General Procedure using SPhos Ligand

This protocol is a robust starting point for the coupling of various aryl chlorides with arylboronic acids.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 0.01 equiv)

  • SPhos (0.02 mmol, 0.02 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Toluene (3 mL) and Water (0.3 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl chloride, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using an NHC Pre-catalyst (IPr-Pd)

This protocol is suitable for particularly unreactive or electron-deficient aryl chlorides. Using a pre-catalyst simplifies handling and ensures a consistent Pd:ligand ratio.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.5 mmol, 1.5 equiv)

  • (IPr)Pd(allyl)Cl (0.02 mmol, 0.02 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (4 mL), anhydrous and degassed

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the (IPr)Pd(allyl)Cl pre-catalyst, aryl chloride, boronic acid, and K₃PO₄ to the reaction vessel.

  • Inert Atmosphere: If not in a glovebox, seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(OAc)₂ reduced to Pd black).2. Insufficiently active ligand for the specific aryl chloride.3. Water or oxygen contamination.1. Ensure rigorous inert atmosphere and use degassed solvents.2. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos or an NHC).3. Use a different Pd source (e.g., Pd₂(dba)₃) or a pre-catalyst.
Significant Protodeboronation 1. Boronic acid is highly unstable under reaction conditions.2. Reaction is too slow, allowing decomposition to dominate.1. Use a milder base (e.g., KF, CsF)[19].2. Use the boronic ester (e.g., pinacol ester) instead of the acid to improve stability[5][6].3. Increase catalyst loading or switch to a more active ligand to accelerate the coupling.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Formation of Phenol (from Aryl-Cl) Reaction with hydroxide, potentially from base or water at high temperatures.Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if water is not part of the solvent system.

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides with boronic acids is a formidable but achievable transformation. Success hinges on selecting a highly active catalytic system capable of overcoming the high activation barrier of the C-Cl bond while outcompeting potential decomposition of the boronic acid partner. Bulky, electron-rich ligands from the Buchwald phosphine and NHC families are the cornerstones of modern catalyst systems for this purpose. By understanding the mechanistic principles behind ligand selection and carefully controlling reaction parameters such as the base, solvent, and atmosphere, researchers can reliably and efficiently synthesize a vast array of valuable biaryl compounds.

References

Application Notes & Protocols: Strategic Base Selection for Suzuki-Miyaura Reactions with (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Base in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] At the heart of this powerful transformation is a palladium catalyst, an organoboron species, and an organic halide. However, the success of the reaction often hinges on a fourth, deceptively simple component: the base. The base is not merely a stoichiometric spectator or acid scavenger; it is a crucial activator that directly participates in the catalytic cycle, often governing the reaction's rate, yield, and selectivity.[4][5]

This guide focuses on a particularly relevant substrate in medicinal and materials chemistry: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid .[6][7][8] This molecule's utility is derived from its specific substitution pattern, but its electronic nature—possessing two electron-withdrawing groups (a chloro and a methoxycarbonyl group)—presents distinct challenges. The selection of a base is therefore a critical decision, requiring a balance between promoting the desired coupling and mitigating potential side reactions like protodeboronation and ester hydrolysis. This document provides a detailed mechanistic overview, comparative data, and actionable protocols to empower researchers to make informed, strategic decisions for base selection in reactions involving this important building block.

The Mechanistic Imperative: Why the Base is a Key Reagent

To select the right base, one must first understand its function. The neutral boronic acid is not sufficiently nucleophilic to transfer its organic group to the palladium center efficiently. The base's primary role is to activate the boronic acid, transforming it into a more reactive "ate" complex.[5][9][10] This activation is central to the transmetalation step, which is frequently the rate-determining step of the entire catalytic cycle. Two principal mechanistic pathways are widely considered for this activation process.[11][12]

  • The Boronate Pathway: The base (e.g., OH⁻) reacts directly with the Lewis acidic boron center of the boronic acid to form a tetracoordinate, anionic boronate species, [ArB(OH)₃]⁻. This boronate is significantly more nucleophilic and readily engages with the palladium(II) halide complex (formed after oxidative addition) to facilitate transmetalation.[11][13]

  • The Oxo-Palladium Pathway: Alternatively, the base may first coordinate to the palladium center, displacing the halide to form a palladium-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid, forming a key intermediate with a Pd-O-B linkage that precedes the transfer of the aryl group.[11][12][14]

While the operative mechanism can depend on the specific conditions, both pathways underscore the necessity of the base to generate a highly reactive, tetracoordinate boron intermediate essential for the crucial C-C bond formation.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE Ar¹-Ar² RE->Pd0 Boronic_Acid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->TM Enters Cycle caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura cycle with emphasis on base activation.

Substrate Profile: this compound

The electronic properties of this specific boronic acid dictate the primary challenges in its use.

  • Electron-Deficient Nature: The chloro and methoxycarbonyl substituents are both electron-withdrawing, which decreases the electron density on the aromatic ring. This has two major consequences:

    • It increases the Lewis acidity of the boron atom, potentially facilitating its activation.

    • It makes the C-B bond more susceptible to cleavage.

  • Key Side Reaction: Protodeboronation: This is the most common failure mode for electron-deficient boronic acids.[15] It is a protonolysis reaction where the carbon-boron bond is broken and replaced by a carbon-hydrogen bond, resulting in the formation of methyl 3-chlorobenzoate as a byproduct and consuming the starting material without forming the desired product.[16] This side reaction is often promoted by high temperatures, extended reaction times, and the presence of strong bases in protic solvents.[16][17]

  • Base-Labile Ester: The methoxycarbonyl group is a methyl ester, which can be hydrolyzed (saponified) to the corresponding carboxylic acid under strongly basic conditions, especially with hydroxide bases (NaOH, KOH) at elevated temperatures.

Therefore, the ideal base must be sufficiently potent to promote transmetalation at a rate that outcompetes protodeboronation, while being mild enough to preserve the ester functionality.

A Comparative Guide to Common Bases

The choice of base is intimately linked to the choice of solvent and the overall reaction conditions. Below is a comparison of common bases and their suitability for coupling with this compound.

BaseType / Relative StrengthCommon SolventsSuitability for this compound
K₂CO₃ / Na₂CO₃ Moderate InorganicDioxane/H₂O, Toluene/H₂O, DMF/H₂OGood Starting Point. Often provides a good balance of reactivity while minimizing ester hydrolysis. The aqueous component is necessary to dissolve the base and facilitate boronate formation.[18][19]
Cs₂CO₃ Stronger InorganicDioxane/H₂O, TolueneExcellent Choice. Often provides higher yields than other carbonates. The larger, softer cesium cation can have beneficial effects on catalyst turnover and solubility.
K₃PO₄ Strong, Non-nucleophilicToluene, Dioxane, THF (often anhydrous)Excellent Choice. A powerful base that is less nucleophilic than hydroxides, making it highly effective while being compatible with the ester group. Often the base of choice for challenging couplings.
KF / CsF Mild InorganicToluene, THFGood for Sensitive Substrates. Fluoride ions can form highly nucleophilic fluoroborate species that accelerate transmetalation under milder conditions, reducing the risk of protodeboronation and ester hydrolysis.[5]
NaOH / KOH Very Strong, NucleophilicAqueous mixturesUse with Caution. High risk of rapid ester saponification. May also accelerate protodeboronation. Generally not recommended unless other bases fail and reaction times are kept very short.
Organic Amines (Et₃N, DIPEA) Weak OrganicToluene, THFGenerally Unsuitable. Typically not basic enough to efficiently form the required boronate species for transmetalation to occur. Their primary role is as an acid scavenger in other reaction types.

Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 1: Small-Scale Parallel Screening of Bases

This protocol is designed to efficiently identify the optimal base for a specific coupling partner with this compound.

Objective: To compare the efficacy of K₂CO₃, K₃PO₄, and KF in a model Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.0 equiv, limiting reagent)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2 mol%)

  • Bases: K₂CO₃, K₃PO₄, KF (2.5 equiv each)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert atmosphere manifold (N₂ or Ar)

Procedure:

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (e.g., 0.1 mmol, 17.1 mg of 4-bromotoluene) to each of three labeled reaction vials.

  • Addition of Boronic Acid: To each vial, add this compound (0.12 mmol, 25.7 mg).

  • Addition of Bases:

    • To vial 1, add K₂CO₃ (0.25 mmol, 34.5 mg).

    • To vial 2, add K₃PO₄ (0.25 mmol, 53.1 mg).

    • To vial 3, add KF (0.25 mmol, 14.5 mg).

  • Addition of Catalyst: To each vial, add the palladium catalyst (0.002 mmol). For Pd(PPh₃)₄, this is ~2.3 mg.

  • Solvent Addition: To each vial, add 0.8 mL of degassed 1,4-dioxane followed by 0.2 mL of degassed water.

  • Reaction Setup: Seal the vials tightly and place them in a heating block or oil bath preheated to 80-90 °C.

  • Monitoring: Allow the reactions to stir for 4-6 hours. Monitor the consumption of the limiting aryl bromide by TLC or LC-MS by taking a small aliquot.

  • Analysis: After the reaction, cool the vials to room temperature. Quench with water and extract with ethyl acetate. Analyze the crude organic extracts by LC-MS to determine the relative conversion to the desired product versus the protodeboronated byproduct (methyl 3-chlorobenzoate).

Protocol 2: Optimized Preparative Scale Synthesis

This protocol provides a robust method for a larger-scale reaction, assuming K₃PO₄ was identified as a superior base in the screening phase.

Objective: To synthesize a biaryl product on a 1-5 mmol scale.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (5.0 mmol, 855 mg)

  • This compound (6.0 mmol, 1.29 g)

  • K₃PO₄ (12.5 mmol, 2.65 g)

  • Pd(dppf)Cl₂ (0.1 mmol, 73 mg, 2 mol%)

  • 1,4-Dioxane (40 mL) and Water (10 mL)

  • Round-bottom flask (100 mL), condenser, and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon.

  • Reagent Loading: To the flask, add the aryl halide, this compound, K₃PO₄, and the Pd(dppf)Cl₂ catalyst.

  • Solvent Degassing: Sparge the 1,4-dioxane and water separately with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via cannula or syringe.

  • Reaction: Heat the mixture to 85 °C in an oil bath and stir vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting aryl halide is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

Troubleshooting and Optimization Workflow

Even with a well-designed protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Initial Reaction (e.g., K₂CO₃, 80°C) Outcome Analyze Outcome Start->Outcome Success Reaction Successful (>80% Yield) Outcome->Success Good Yield Low_Conversion Problem: Low Conversion Outcome->Low_Conversion <50% Conversion Protodeboronation Problem: High Protodeboronation Outcome->Protodeboronation >15% Side Product Hydrolysis Problem: Ester Hydrolysis Outcome->Hydrolysis Saponified Product Sol_LC1 Action: Increase Temp to 100°C Low_Conversion->Sol_LC1 Sol_LC2 Action: Switch to stronger base (K₃PO₄) Low_Conversion->Sol_LC2 Sol_LC3 Action: Switch ligand (e.g., to Buchwald ligand) Low_Conversion->Sol_LC3 Sol_PD1 Action: Decrease Temp to 60-70°C Protodeboronation->Sol_PD1 Sol_PD2 Action: Switch to milder base (KF) Protodeboronation->Sol_PD2 Sol_PD3 Action: Use boronic acid pinacol ester Protodeboronation->Sol_PD3 Sol_H1 Action: Avoid hydroxide bases Hydrolysis->Sol_H1 Sol_H2 Action: Use K₂CO₃ or KF Hydrolysis->Sol_H2 Sol_H3 Action: Reduce reaction time Hydrolysis->Sol_H3 caption Fig 2. Decision workflow for reaction optimization.

Caption: A logical workflow for troubleshooting common issues.

Conclusion

The selection of a base for Suzuki-Miyaura reactions involving the electron-deficient This compound is a critical parameter that requires careful consideration. A successful outcome relies on achieving a delicate balance: the base must be strong enough to promote the formation of the reactive boronate species for efficient transmetalation, yet mild enough to prevent competing pathways of protodeboronation and ester hydrolysis. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) represent the most reliable choices. A systematic, small-scale screening approach is highly recommended to identify the optimal conditions for each unique coupling partner. By understanding the mechanistic role of the base and the specific vulnerabilities of the substrate, researchers can confidently navigate these challenges to achieve high yields of desired biaryl products.

References

solvent effects in Suzuki reactions of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Mastering the Medium: A Guide to Solvent Effects in Suzuki Reactions of Substituted Phenylboronic Acids

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in academic research and pharmaceutical drug development for the construction of C-C bonds.[1][2][3] While the roles of the palladium catalyst, ligand, and base are well-documented, the profound influence of the reaction solvent is often a nuanced and critical parameter for success. This guide provides an in-depth exploration of solvent effects, with a specific focus on the coupling of substituted phenylboronic acids. We will dissect the mechanistic role of the solvent, survey common solvent systems, and provide actionable protocols for solvent screening and optimization to empower researchers in achieving high-yielding, selective, and robust Suzuki couplings.

The Understated Architect: Why the Solvent Matters

The choice of solvent in a Suzuki-Miyaura reaction extends far beyond simply dissolving the reactants. The solvent is an active participant in the catalytic cycle, influencing the rates of key mechanistic steps, the stability of intermediates, the solubility of the base, and even the chemoselectivity of the reaction.[4][5] An optimal solvent system can dramatically improve reaction yields, accelerate reaction times, and minimize the formation of undesirable byproducts such as protodeboronation and homocoupling.[1][6]

For substituted phenylboronic acids, the electronic and steric nature of the substituents adds another layer of complexity. Electron-donating or electron-withdrawing groups can alter the reactivity of the boronic acid, and the solvent can either exacerbate or mitigate these effects. Therefore, a rational approach to solvent selection is paramount for developing reliable and scalable Suzuki coupling protocols.

The Solvent's Hand in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][7] The solvent plays a crucial role in each of these stages.

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the aryl halide bond. The polarity of the solvent can influence the rate of this step, with more polar solvents potentially stabilizing the polar transition state.[5][8]

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent system. The base activates the boronic acid to form a more nucleophilic boronate species.[9] The solvent must facilitate the solubility of the inorganic base and the formation of the boronate. Protic solvents, particularly water, can play a beneficial role by promoting the formation of the active boronate and assisting in the transfer of the organic group to the palladium center.[4][10]

  • Reductive Elimination: In the final step, the two organic partners are coupled, and the Pd(0) catalyst is regenerated. The solvent's ability to coordinate to the palladium center can influence the rate of this step.

Below is a diagram illustrating the key stages of the Suzuki-Miyaura catalytic cycle and the points of solvent influence.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_solvent_effects Solvent Influence Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Solv_OA Polar solvents can stabilize transition state Solv_OA->OxAdd Solv_TM - Solubilizes base - Promotes boronate formation - Can coordinate to Pd Solv_TM->Transmetalation Solv_RE Can influence rate via coordination Solv_RE->RedElim

Caption: The Suzuki-Miyaura catalytic cycle highlighting key solvent intervention points.

A Survey of Common Solvent Systems

A wide variety of solvents have been successfully employed in Suzuki reactions. The choice often depends on the specific substrates, catalyst system, and desired reaction conditions.

Solvent ClassExamplesKey Characteristics & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF, Dimethoxyethane (DME)Generally good at dissolving organic substrates and palladium complexes. Often used in combination with water to dissolve the inorganic base.[1] Can form peroxides upon storage, which can be detrimental to the reaction.[6]
Aromatics Toluene, XylenesNon-polar solvents that are effective for many Suzuki couplings, especially at higher temperatures. Often require a co-solvent like water for the base.[1]
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)High dielectric constants can be beneficial for certain substrates and can influence selectivity.[4][5] Can be difficult to remove during workup.
Alcohols Methanol, Ethanol, IsopropanolProtic solvents that can participate in the reaction by aiding in the formation of the boronate species. Often used in combination with other organic solvents or water.[1][4]
Water -An environmentally benign and economical solvent.[2] Can be used as a co-solvent or, in some cases, as the sole solvent, particularly with water-soluble catalysts and substrates.[11][12] The reaction often occurs in the organic phase in biphasic systems.[12]
"Green" Solvents 2-Methyl-THF, Cyclopentyl methyl ether (CPME), Cyrene™, Propylene CarbonateMore environmentally friendly alternatives to traditional solvents. Their performance can be comparable or even superior in certain cases.[13][14]

The Impact of Substituents on Phenylboronic Acids

The electronic nature of substituents on the phenylboronic acid can significantly affect its reactivity.

  • Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) are generally more reactive in the transmetalation step. However, they are also more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source.[1] The choice of a less protic solvent system or a milder base can be crucial in these cases.

  • Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) are typically less reactive in transmetalation. To drive these reactions to completion, more forcing conditions such as higher temperatures, a more polar solvent to enhance base solubility and boronate formation, or a more active catalyst system may be necessary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki coupling of a substituted phenylboronic acid with an aryl halide. Optimization of the solvent, base, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To the reaction vessel, add the aryl halide, substituted phenylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe. A common starting point is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water.[1][7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Solvent Screening

A systematic approach to solvent screening is crucial for optimizing a Suzuki reaction. This can be efficiently performed on a small scale using a parallel synthesis platform or individual vials.

Solvent_Screening_Workflow start Define Reaction: Substrates, Catalyst, Base, Temperature setup Set up Parallel Reactions in Different Solvents start->setup solvents Solvent Array: - Dioxane/H2O - Toluene/H2O - THF/H2O - 2-MeTHF/H2O - DMF - iPrOH setup->solvents run Run Reactions for a Fixed Time (e.g., 12h) solvents->run analyze Analyze Reaction Outcomes (LC-MS, UPLC, etc.) run->analyze compare Compare: - Product Yield - Byproduct Formation (Protodeboronation, Homocoupling) analyze->compare optimize Select Optimal Solvent(s) for Further Optimization (Concentration, Temperature) compare->optimize

Caption: A workflow for systematic solvent screening in Suzuki-Miyaura reactions.

Procedure for Solvent Screening:

  • Reaction Setup: In a series of identical reaction vials, add the aryl halide, substituted phenylboronic acid, base, and palladium catalyst under an inert atmosphere.

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture from a pre-selected array. It is recommended to test a diverse range of solvents, including ethers, aromatic hydrocarbons, polar aprotic solvents, and alcohol-based systems.[1][4]

  • Reaction Execution: Place all vials in a heating block at a constant temperature and stir for a predetermined amount of time.

  • Analysis: After the reaction time has elapsed, quench a small aliquot from each vial and analyze by a suitable method (e.g., LC-MS or UPLC) to determine the conversion to the desired product and the formation of any significant byproducts.

  • Selection: Based on the analytical data, identify the solvent system(s) that provide the best combination of yield and purity for further optimization.

Troubleshooting Common Issues Related to Solvents

  • Low or No Conversion:

    • Inadequate Base Solubility: The chosen solvent may not be effectively dissolving the inorganic base. Consider adding water as a co-solvent or switching to a more polar solvent system.[10]

    • Poor Reactant Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Significant Protodeboronation:

    • Protic Solvent or Water: The presence of water or other protic solvents can lead to protodeboronation, especially with electron-poor boronic acids.[6] Consider using anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄ or CsF).

  • Formation of Homocoupling Products:

    • Oxygen Contamination: Inadequate degassing of the solvent can lead to the oxidative homocoupling of the boronic acid.[1] Ensure the solvent is thoroughly degassed before use.

Conclusion

The solvent is a powerful tool in the optimization of Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic role of the solvent and employing a systematic approach to its selection, researchers can overcome challenges associated with difficult substrates, such as substituted phenylboronic acids, and develop highly efficient and robust synthetic methods. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of successful Suzuki reactions in the pursuit of novel molecules for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific electron-deficient and sterically influenced substrate.

The unique electronic and steric properties of this compound present distinct challenges that can often lead to low yields, incomplete conversions, or the formation of unwanted side products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.

Understanding the Challenges

This compound is characterized by two key features that influence its reactivity in Suzuki couplings:

  • Electron-Deficient Nature: The presence of both a chloro and a methoxycarbonyl group, both electron-withdrawing, decreases the nucleophilicity of the boronic acid. This can slow down the crucial transmetalation step in the catalytic cycle.

  • Steric Hindrance: The substituents at the 3 and 5 positions introduce steric bulk around the boronic acid moiety, which can impede its approach to the palladium center.

These factors necessitate careful optimization of reaction conditions to drive the reaction to completion efficiently.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experiments with this compound.

Q1: My reaction is showing low to no conversion of my starting materials. Where should I begin troubleshooting?

A1: When faced with a stalled reaction, a systematic evaluation of your reaction parameters is crucial. Start with the most likely culprits:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For an electron-deficient and sterically hindered substrate like this, a highly active catalyst system is required.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2] These ligands promote both the oxidative addition and the subsequent reductive elimination steps. Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) to ensure a consistent and active catalyst concentration.

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. A base that is too weak may not be effective, while an overly strong base can promote side reactions.

    • Recommendation: Stronger, non-nucleophilic bases are often necessary to facilitate the transmetalation of electron-deficient boronic acids.[1] Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

  • Solvent System: The solvent influences the solubility of your reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents are generally effective. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common starting point.[2][3] Anhydrous toluene can also be effective, particularly with certain catalyst systems.[2]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with hindered and electron-deficient substrates.

    • Recommendation: Start with a temperature in the range of 80-110 °C and monitor the reaction progress.[1][2]

Q2: I'm observing significant formation of a byproduct that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[1][4]

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using a freeze-pump-thaw technique.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3] This prevents oxygen from entering the reaction vessel and deactivating the Pd(0) catalyst, which can lead to the formation of Pd(II) species that promote homocoupling.[4]

Q3: My primary side product is the result of the boronic acid group being replaced by a hydrogen atom (protodeboronation). What strategies can I employ to prevent this?

A3: Protodeboronation is a major challenge with electron-deficient boronic acids, as they are more susceptible to this side reaction.[3][5][6]

  • Choice of Base and Solvent: The presence of water can be a source of protons for this side reaction. While many Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions can be beneficial. Milder bases like K₃PO₄ or Cs₂CO₃ can also help reduce the rate of protodeboronation compared to stronger hydroxide bases.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can mitigate protodeboronation.[3][5][6] These esters slowly release the boronic acid in situ, keeping its concentration low and thus reducing the likelihood of decomposition.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor protodeboronation.[3]

Q4: I am coupling this compound with an aryl chloride. The reaction is very sluggish. What adjustments should I make?

A4: Coupling two less reactive partners—an electron-deficient boronic acid and an aryl chloride—requires a highly active catalytic system.[2]

  • Highly Active Catalyst System: This is a scenario where bulky, electron-rich ligands are essential.[2] Ligands like XPhos, SPhos, or RuPhos are designed to facilitate the challenging oxidative addition of aryl chlorides.

  • Stronger Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, will be necessary to promote the reaction.

  • Higher Temperatures: You will likely need to run the reaction at a higher temperature, potentially up to 120 °C, to achieve a reasonable reaction rate.[7]

Experimental Protocols

Here are some starting point protocols for your optimization studies.

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.[1]

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Catalyst and Base Screening

When optimizing, it is useful to screen several conditions in parallel. The following table provides a template for organizing your results.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10012
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012
3XPhos Pd G3 (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O (4:1)8024

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination Product Ar-Ar' PdII_Both->Product RedElim->Pd0 ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the catalyst system appropriate? (e.g., Buchwald ligands) start->check_catalyst optimize_catalyst Screen bulky, electron-rich ligands (XPhos, SPhos) check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (K₃PO₄, Cs₂CO₃) check_base->optimize_base No check_temp Is the temperature high enough? check_base->check_temp Yes optimize_base->check_temp increase_temp Increase temperature (80-110 °C) check_temp->increase_temp No side_reactions Are side reactions occurring? check_temp->side_reactions Yes increase_temp->side_reactions homocoupling Homocoupling? side_reactions->homocoupling Yes success Successful Reaction side_reactions->success No deboronation Protodeboronation? homocoupling->deboronation No degas Improve degassing and inert atmosphere homocoupling->degas Yes protect_boronic Use boronic ester or anhydrous conditions deboronation->protect_boronic Yes deboronation->success No degas->success protect_boronic->success

Caption: A decision tree for troubleshooting common issues in the Suzuki reaction.

References

Technical Support Center: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid (CAS 957120-26-2). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered when using this versatile reagent. Our goal is to explain the causality behind experimental phenomena and offer robust, field-proven protocols to ensure the success of your synthetic endeavors.

This compound is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring two electron-withdrawing groups (a chloro and a methoxycarbonyl group), imparts specific reactivity that can be both advantageous and challenging. Understanding these electronic effects is crucial for successful reaction design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and fundamental reactivity of this compound.

Q1: How should I properly store and handle this boronic acid? A1: Like many boronic acids, this compound is a solid that is generally stable under normal conditions when stored correctly.[2] For long-term stability, it should be kept in a tightly sealed container in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this is often a reversible process in the presence of water during the reaction setup, exposure to atmospheric moisture can affect weighing accuracy and potentially lead to hydrolysis or decomposition over time.

Q2: What are the primary challenges associated with the electron-deficient nature of this molecule? A2: The chloro and methoxycarbonyl substituents are electron-withdrawing, which reduces the electron density of the aromatic ring and the carbon-boron bond. This has a direct impact on the Suzuki-Miyaura catalytic cycle. Specifically, the transmetalation step, where the organic group is transferred from boron to the palladium center, can be significantly slower for electron-deficient boronic acids.[3][4] Overcoming this sluggish transmetalation is the most common challenge and requires careful optimization of the catalyst, ligand, and base.[5]

Q3: Is the methoxycarbonyl (ester) group susceptible to hydrolysis during the reaction? A3: Yes, the ester group is base-labile and can be hydrolyzed to the corresponding carboxylic acid, especially under harsh conditions. The use of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium tert-butoxide (NaOtBu) in combination with aqueous solvents and high temperatures should be approached with caution.[6] To mitigate this risk, milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are highly recommended.[6][7]

Q4: What are the most common side reactions, and how can I identify them? A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, resulting in methyl 3-chlorobenzoate.[8] This can occur under both acidic and basic conditions and is often exacerbated by excess water, high temperatures, and prolonged reaction times.[8][9] It can be identified by LC-MS or ¹H NMR analysis of the crude reaction mixture.

  • Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl byproduct. This side reaction is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle.[5][10] Rigorous degassing of all solvents and maintaining an inert reaction atmosphere are critical to prevent homocoupling.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and solving common issues encountered during Suzuki-Miyaura reactions with this compound.

Problem 1: Low or No Conversion to the Desired Product

This is the most common issue, often stemming from the electronically demanding nature of the boronic acid.

  • Possible Cause A: Inefficient Transmetalation

    • Explanation: The electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the ipso-carbon, slowing its transfer to the palladium center.[3]

    • Solution 1: Employ Electron-Rich, Bulky Ligands. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to modern biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[7][11] These ligands are both electron-rich, which promotes the crucial reductive elimination step, and sterically bulky, which facilitates the dissociation needed for transmetalation.[10]

    • Solution 2: Use a Stronger, Non-Hydrolytic Base. The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[6][12][13] If a weak base is ineffective, switch to a stronger base like K₃PO₄ or Cs₂CO₃. These provide sufficient basicity to facilitate transmetalation without significantly promoting ester hydrolysis.[5][7]

    • Solution 3: Increase Reaction Temperature. If milder conditions fail, incrementally increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome the activation barrier for transmetalation.[5] Monitor for potential ester hydrolysis at higher temperatures.

  • Possible Cause B: Inactive Catalyst

    • Explanation: The active Pd(0) species is susceptible to oxidation and degradation. An old palladium source or incomplete reduction of a Pd(II) precatalyst will result in a failed reaction.

    • Solution 1: Use a Fresh Palladium Source. Ensure the Pd catalyst or precatalyst is from a reliable, recently opened container.

    • Solution 2: Employ a Modern Palladacycle Precatalyst. Use a highly active and air-stable precatalyst, such as a G3 or G4 Buchwald palladacycle. These are designed to efficiently generate the active monoligated Pd(0) species in solution, ensuring high catalytic activity even at low loadings.[5][7]

  • Possible Cause C: Inappropriate Solvent System

    • Explanation: The solvent must effectively dissolve all reaction components and be compatible with the chosen base and temperature.

    • Solution: A mixture of an aprotic organic solvent with water is often optimal. Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[7] The water helps solubilize the inorganic base and facilitates the formation of the active boronate. For base-sensitive substrates, anhydrous conditions with an organic-soluble base may be required.

Problem 2: Significant Protodeboronation is Observed

  • Explanation: The C-B bond is cleaved by a proton source, which is often the solvent (water) or trace acid/base impurities.[8][14] While electron-withdrawing groups can stabilize against acid-catalyzed protodeboronation, the reaction can still proceed under basic conditions.[15]

  • Solution 1: Minimize Water. If using aqueous conditions, reduce the amount of water. Alternatively, switch to anhydrous conditions using a thoroughly dried solvent and a base like potassium fluoride (KF).[6]

  • Solution 2: Use a Milder Base. A very strong base can accelerate protodeboronation. Consider switching from K₃PO₄ to a milder base like K₂CO₃ or KF.

  • Solution 3: Reduce Reaction Time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Problem 3: Hydrolysis of the Methoxycarbonyl Group

  • Explanation: The ester is cleaved by nucleophilic attack of hydroxide ions, which are present when using strong bases in aqueous media.

  • Solution 1: Avoid Strong, Aqueous Bases. Do not use NaOH, KOH, or Ba(OH)₂.

  • Solution 2: Select a Milder Base. The best choices to preserve the ester are K₃PO₄, Cs₂CO₃, or KF, which are sufficiently basic for the coupling but less nucleophilic.[6][7]

  • Solution 3: Limit Water and Temperature. Reduce the water content in the solvent system and avoid excessive temperatures (>110 °C) if possible.

Section 3: Data & Visualizations
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Coupling Partner (Ar-X)Recommended LigandRecommended BaseSolvent SystemTemperature (°C)
Electron-Rich Aryl BromideXPhos or SPhosK₃PO₄ (2.0 eq.)Dioxane / H₂O (10:1)100-110
Electron-Neutral Aryl BromideSPhos or P(t-Bu)₃K₃PO₄ (2.0 eq.)Toluene / H₂O (10:1)90-100
Electron-Poor Aryl BromidePPh₃ or SPhosK₂CO₃ (2.0 eq.)Dioxane / H₂O (5:1)80-90
Aryl Chloride (General)XPhos or RuPhosK₃PO₄ (2.0 eq.)Dioxane / H₂O (10:1)110
Aryl TriflateSPhos or PPh₃Cs₂CO₃ (1.5 eq.)THF65

Diagrams and Workflows

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'-B(OH)₂ + Base RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar' (Product) Base Base + Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation Boronate->TM Attacks Pd(II) Complex caption Fig 1. The Suzuki-Miyaura catalytic cycle, highlighting base activation.

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_sm Starting Material (SM) Consumed? TLC / LC-MS Analysis start->check_sm sm_yes SM Consumed, No Product check_sm:e->sm_yes Yes sm_no SM Remains check_sm:e->sm_no No check_deboronation Side Product Analysis Is Protodeboronation or Homocoupling Observed? sm_yes->check_deboronation check_catalyst {Check Catalyst System: • Use fresh Pd source • Use active precatalyst (G3/G4) • Screen different ligands/bases} sm_no->check_catalyst deboronation_yes {Optimize to Minimize Side Reactions: • Use milder base (KF) • Ensure rigorous degassing • Reduce reaction time/temp} check_deboronation->deboronation_yes Yes optimize_transmetalation {Reaction is too slow. Focus on Transmetalation: • Use Buchwald ligand (XPhos) • Use stronger base (K₃PO₄) • Increase temperature} check_deboronation->optimize_transmetalation No caption Fig 2. Troubleshooting workflow for low-yield reactions.

Caption: Troubleshooting workflow for low-yield reactions.

Section 4: Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point. Optimization may be required.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2–4 mol%) if not using a precatalyst with the ligand incorporated.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Chlorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the challenges associated with using chlorinated arylboronic acids, a class of substrates known for their unique reactivity profile. As your virtual application scientist, I will provide in-depth, field-proven insights to help you navigate common pitfalls and optimize your reaction yields.

Introduction: The Challenge of Chlorinated Arylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the use of aryl chlorides as coupling partners introduces a significant hurdle: the strength and inertness of the carbon-chlorine (C-Cl) bond.[2] Activating this bond for oxidative addition to the palladium catalyst is often the rate-limiting step and requires carefully tailored reaction conditions.[1][2] This guide will provide a structured approach to troubleshooting and optimizing these challenging yet crucial reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers.

Q1: My Suzuki coupling with a chlorinated arylboronic acid is not working at all. What are the most common reasons for complete reaction failure?

A1: Complete failure usually points to a fundamental issue with one of the core reaction components. Here are the first things to check:

  • Inactive Catalyst System: The active Pd(0) species may not be forming or has been deactivated. For a demanding substrate like an aryl chloride, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[3] You must employ more robust, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homocoupling of your boronic acid.[3][4] Ensure your solvents and reaction vessel are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3]

  • Inappropriate Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5] If the base is too weak or not sufficiently soluble in your reaction medium, the catalytic cycle will stall. Aryl chlorides typically require stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for efficient coupling.[3]

  • Insufficient Temperature: Aryl chlorides are the least reactive of the aryl halides in the oxidative addition step.[2] Consequently, they often demand higher reaction temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[3]

Q2: I'm observing a very low yield. What are the most probable side reactions consuming my starting materials?

A2: Low yields are often a result of competing side reactions. The two most common culprits are:

  • Protodeboronation: This is a very common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[6] This process can be influenced by temperature, pH, and the electronic properties of your boronic acid.[6][7]

  • Dehalogenation: In this side reaction, the chlorine atom on your electrophile is replaced by a hydrogen atom.[1] This can occur after oxidative addition if the palladium complex reacts with a hydrogen source in the reaction mixture, such as a solvent or an amine base.[1]

Q3: I see multiple spots on my TLC plate that are not my starting materials or desired product. What could they be?

A3: Besides the side products from protodeboronation and dehalogenation, you might be observing:

  • Homocoupling Products: This is the reaction of two molecules of the boronic acid to form a biaryl byproduct. This is particularly prevalent if your reaction mixture has been exposed to oxygen.[4]

  • Isomeric Products: If your chlorinated arylboronic acid has other reactive sites, you might be forming constitutional isomers.

  • Products from Catalyst Decomposition: In some cases, catalyst decomposition can lead to the formation of palladium black and other byproducts.

In-Depth Troubleshooting Guides

If the initial checks from the FAQs do not resolve your low yield issues, a more systematic approach to optimizing your reaction conditions is necessary.

Guide 1: The Catalyst System - Your Most Critical Variable

For the successful coupling of aryl chlorides, the choice of the palladium catalyst and its associated ligand is paramount. The ligand must be able to stabilize the palladium center and promote the challenging oxidative addition of the C-Cl bond.[2]

The Problem: Inefficient Oxidative Addition

The high bond dissociation energy of the C-Cl bond makes its cleavage and addition to the Pd(0) center difficult.

The Solution: Bulky and Electron-Rich Ligands
  • Why it works: Bulky, electron-donating ligands enhance the electron density on the palladium atom, making it more nucleophilic and thus more reactive towards the electrophilic aryl chloride.[2] The steric bulk of the ligand also promotes the final reductive elimination step to release the product and regenerate the catalyst.[8]

  • Recommended Ligands:

    • Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.

    • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and IMes are also highly effective.[9]

Experimental Protocol: Catalyst/Ligand Screening
  • Setup: Prepare a series of identical reaction vials. To each, add your chlorinated arylboronic acid (1.0 equiv.), your coupling partner (1.2 equiv.), and a strong base like K₃PO₄ (2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination.

    • Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Vial 2: Pd₂(dba)₃ (1 mol%) + XPhos (3 mol%)

    • Vial 3: A pre-formed catalyst like XPhos Pd G3 (2 mol%)

  • Reaction: Add degassed solvent, seal the vials, and heat to your standard reaction temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to determine the most effective catalyst system.

Catalyst SystemTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / SPhos1-2% Pd / 2-4% LigandGeneral, high-yielding system for challenging chlorides.[3]
Pd₂(dba)₃ / XPhos1-2% Pd / 2-4% LigandExcellent for sterically hindered substrates.
XPhos Pd G31-3%Air- and moisture-stable precatalyst, convenient to handle.
PdCl₂(dppf)2-5%A robust, common precatalyst, though may require higher temperatures.[3]
Guide 2: The Role of the Base and Solvent System

The base and solvent are not merely reaction media; they are critical components that actively participate in the catalytic cycle.

The Problem: Ineffective Transmetalation or Poor Solubility

A weak or insoluble base will not efficiently activate the boronic acid to form the boronate, which is necessary for transmetalation.[5] The solvent system must also solubilize all reaction components to facilitate their interaction.

The Solution: A Strong Base and an Appropriate Solvent
  • Bases: For aryl chlorides, strong inorganic bases are generally preferred.

    • K₃PO₄ (Potassium Phosphate): A strong base that is often effective. It may require a small amount of water to be fully effective in anhydrous organic solvents.[3]

    • Cs₂CO₃ (Cesium Carbonate): A very strong base, often used for the most challenging substrates. Its high solubility in some organic solvents can be advantageous.

    • K₂CO₃ (Potassium Carbonate): A common base, but may not be strong enough for less reactive aryl chlorides.

  • Solvents:

    • Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used. They are good at dissolving the various components of the reaction.[10] In some cases, polar solvents can stabilize anionic palladium species, which can alter reaction selectivity.[11][12][13]

    • Aqueous Mixtures: A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is a very common system. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]

Troubleshooting Decision Pathway

G start Low Yield Observed check_base Is the base strong enough? (e.g., K₃PO₄) start->check_base check_solubility Are all components soluble? check_base->check_solubility Yes switch_base Switch to a stronger base (e.g., Cs₂CO₃) check_base->switch_base No change_solvent Change solvent system (e.g., Toluene/H₂O or THF/H₂O) check_solubility->change_solvent No optimize_water Optimize water content check_solubility->optimize_water Yes switch_base->check_solubility change_solvent->check_solubility success Improved Yield optimize_water->success

Caption: Decision pathway for base and solvent optimization.

Guide 3: Mitigating Side Reactions

Even with an optimized catalyst system, base, and solvent, side reactions can still diminish your yield.

The Problem: Protodeboronation

This side reaction is a major pathway for the consumption of your boronic acid, especially with heteroaryl boronic acids or under prolonged heating.[6][14]

The Solution: Reaction Condition Optimization
  • Temperature Control: While higher temperatures are needed for C-Cl activation, excessive heat can accelerate protodeboronation. Find the "sweet spot" where the coupling reaction proceeds at a reasonable rate while minimizing boronic acid decomposition. Running the reaction at the lowest effective temperature is key.

  • Reaction Time: Monitor your reaction closely. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions.

  • Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to compensate for some loss due to protodeboronation.

The Suzuki Coupling Catalytic Cycle and Common Off-Cycle Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OxAdd Ar-Cl Trans Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Trans Ar'-B(OH)₂ / Base Dehalogenation Dehalogenation OxAdd->Dehalogenation H⁻ source RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' (Product) BoronicAcid Ar'-B(OH)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H⁺ source Ar_prime_H Ar'-H Protodeboronation->Ar_prime_H ArH Ar-H Dehalogenation->ArH

Caption: The Suzuki catalytic cycle and key side reactions.

Conclusion

Troubleshooting low yields in Suzuki couplings with chlorinated arylboronic acids requires a systematic and logical approach. By focusing on the critical parameters of the catalyst system, base, solvent, and the mitigation of side reactions, you can significantly improve your chances of success. Remember that for these challenging substrates, off-the-shelf conditions rarely work, and careful optimization is key.

References

Technical Support Center: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid (CAS 957120-26-2). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth information on the stability, storage, and effective use of this reagent, with a focus on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and intrinsic properties of this compound.

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is critical to maintain the integrity and reactivity of your boronic acid. The primary goals are to minimize exposure to moisture, heat, and atmospheric oxygen.

Arylboronic acids are susceptible to dehydration to form their corresponding cyclic trimeric anhydrides, known as boroxines.[1] This process is often thermally driven and reversible upon exposure to water. More critically, exposure to moisture, especially under basic conditions, can lead to irreversible protodeboronation.[2][3]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature (15–25°C) is acceptable for short-term storage. For long-term storage, refrigeration (2–8°C) is recommended.Minimizes the rate of thermal degradation and dehydration to the boroxine.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidative degradation pathways.[2]
Container Keep in a tightly sealed, opaque container.Prevents moisture ingress and protects from light, which can catalyze degradation.
Handling Handle quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Avoid leaving the container open to the atmosphere.Minimizes absorption of atmospheric moisture. Boronic acids can be hygroscopic.[4]
Q2: What are the primary degradation pathways for this boronic acid?

A: this compound is susceptible to two main degradation pathways, which can impact its purity, mass balance, and reactivity in downstream applications like Suzuki-Miyaura coupling.

  • Protodeboronation: This is an irreversible process where the C–B bond is cleaved and replaced by a C–H bond, yielding methyl 3-chlorobenzoate.[3] This is a significant issue, particularly in solution and under basic conditions, as the boronic acid must be activated by a base for Suzuki coupling.[2] The electron-withdrawing nature of the chloro and methoxycarbonyl groups increases the Lewis acidity of the boron atom, making the corresponding boronate anion more susceptible to protonolysis.[5][6][7]

  • Dehydration to Boroxine: This is a reversible condensation of three molecules of the boronic acid to form a six-membered ring with alternating boron and oxygen atoms.[1] This process is driven by heat and the removal of water. While the boroxine is often in equilibrium with the monomeric acid in solution, its formation can lead to issues with solubility and reaction kinetics, as the monomeric acid is the active species in many reactions.

Caption: Key degradation pathways for the boronic acid.

Q3: How can I assess the purity of my this compound?

A: Verifying the purity of the boronic acid before use is a critical, self-validating step to prevent failed reactions. A combination of NMR spectroscopy and HPLC is recommended for a comprehensive assessment.

Recommended Analytical Methods:

MethodKey Observations
¹H NMR Check for the presence of the protodeboronated impurity (methyl 3-chlorobenzoate). The aromatic signals will be distinct. Also, look for broad signals in the baseline, which may indicate the presence of the boroxine or other oligomeric species. The B(OH)₂ protons are often very broad and may not be easily observed or integrated.
¹¹B NMR This technique is highly informative for boron-containing species. The trigonal boronic acid should give a signal around 28-30 ppm, while a tetrahedral boronate (formed in the presence of a Lewis base) will appear further upfield (typically 3-15 ppm).[8][9] This can help assess the speciation of the compound.
RP-HPLC Reversed-phase HPLC with UV detection is an excellent method for quantifying purity and detecting non-boronated impurities.[10] A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) can effectively separate the boronic acid from its protodeboronated byproduct.[11][12][13]

Common Impurities and Their Identification:

ImpurityIdentification MethodExpected Signal/Observation
Methyl 3-chlorobenzoate¹H NMRAppearance of a new set of aromatic signals corresponding to the protonated arene.
HPLCA distinct, typically more retained peak compared to the more polar boronic acid.
Boroxine Trimer¹H NMRCan cause broadening of aromatic signals. The ratio of aromatic to methoxy protons may deviate from the expected 3:3.
¹¹B NMRA distinct chemical shift from the monomeric acid.
Q4: My boronic acid has been stored for a while. Can I improve its stability or reactivity?

A: Yes. If you suspect degradation or are working with a particularly sensitive downstream reaction, you can convert the boronic acid into a more stable derivative. These derivatives often exhibit an extended shelf-life and can be used directly in reactions where they release the active boronic acid in situ.

  • Diethanolamine (DEA) Adducts: Reacting the boronic acid with diethanolamine forms a stable, often crystalline, sp³-hybridized boron adduct.[14][15] This adduct protects the boronic acid from protodeboronation and dehydration during storage.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable and have become a gold standard for stabilizing otherwise unstable boronic acids.[16] They are robust, crystalline solids that undergo slow, controlled hydrolysis under basic reaction conditions to release the boronic acid, minimizing its concentration and thus the rate of decomposition while still allowing it to participate in the catalytic cycle.

Caption: Decision workflow for stabilizing the boronic acid.

Troubleshooting Guides for Experimental Applications

This section provides solutions to specific problems encountered during experiments, particularly the widely used Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield, and I recover mostly my aryl halide starting material. Is the boronic acid the problem?

A: Yes, issues with the boronic acid are a primary cause of failed Suzuki couplings. Before re-optimizing catalysts, ligands, or solvents, rigorously validate your boronic acid.

Caption: Troubleshooting logic for Suzuki coupling failures.

Causality-Driven Checklist:

  • Purity First: As detailed in FAQ Q3, analyze the purity of your boronic acid. If significant protodeboronation has occurred on the shelf, there is simply not enough active reagent to drive the reaction to completion.

    • Solution: If the purity is below 95%, consider purification by recrystallization or converting the bulk material to a stable DEA or MIDA adduct for storage and future use.[14][16]

  • In-situ Protodeboronation: Your reaction conditions may be too harsh, destroying the boronic acid faster than the catalytic cycle can consume it. This is especially true for electron-deficient boronic acids like this one.[6]

    • Solution:

      • Base: Switch from strong bases (e.g., NaOH, K₃PO₄) to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]

      • Solvent: Ensure your solvent is rigorously degassed to prevent oxidative pathways that can degrade the catalyst and boronic acid.[2] If your reaction allows, using anhydrous conditions can significantly slow the rate of protodeboronation.[2]

      • Temperature: Lower the reaction temperature. While this may slow the reaction rate, it will disproportionately slow the degradation rate.

  • Inactive Boroxine: If the boronic acid was stored improperly or is old, it may exist primarily as the boroxine trimer. In a completely anhydrous reaction, the boroxine may not readily convert back to the active monomeric acid, leading to a stalled reaction.

    • Solution: While seemingly counterintuitive to the point above, a small, controlled amount of water is often necessary in Suzuki couplings to facilitate base activity and ensure the boronic acid is in its active monomeric form.[17] Many standard Suzuki conditions use a biphasic solvent system (e.g., Dioxane/H₂O) for this reason.[16] The key is finding the balance between hydrolyzing the boroxine and promoting protodeboronation.

Q2: The methoxycarbonyl ester group on my boronic acid is being hydrolyzed to a carboxylic acid during the reaction. How can I prevent this?

A: The methoxycarbonyl group is sensitive to saponification under strong basic conditions, especially in the presence of water and heat. This side reaction neutralizes your base and changes the properties of your product.

Mitigation Strategies:

  • Avoid Strong Hydroxide Bases: Do not use bases like NaOH, KOH, or LiOH.

  • Use Weaker Carbonate or Phosphate Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices that are basic enough to activate the boronic acid but often mild enough to avoid ester hydrolysis.[16]

  • Potassium Fluoride (KF): KF is an excellent choice as it is a very mild base that activates the boronic acid without promoting significant ester hydrolysis.[2]

  • Minimize Water: Reduce the amount of water in your solvent system or switch to an anhydrous system if the reaction proceeds effectively.

  • Lower Temperature: As with protodeboronation, lowering the reaction temperature will reduce the rate of hydrolysis.

Experimental Protocols
Protocol 1: Stabilization via Diethanolamine (DEA) Adduct Formation

This protocol provides a straightforward method to convert this compound into its more stable DEA adduct for long-term storage and easier handling.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a flask, dissolve the this compound in a minimal amount of DCM or ether.

  • While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.

  • A white precipitate of the DEA adduct should form almost immediately.

  • Continue stirring the resulting slurry at room temperature for 15-30 minutes to ensure complete precipitation.

  • Isolate the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (DCM or ether) to remove any unreacted starting materials.

  • Dry the solid under vacuum. The resulting white, crystalline DEA adduct is now significantly more stable for long-term storage under standard conditions (cool, dry, sealed container). It can often be used directly in Suzuki coupling reactions, particularly in protic solvents.

References

Technical Support Center: Protodeboronation of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, particularly when working with electron-deficient boronic acids. Our goal is to explain the underlying mechanisms and provide actionable, field-proven protocols to ensure the success of your experiments.

Section 1: Understanding the Problem - FAQs

This section addresses the fundamental questions surrounding protodeboronation.

Q1: What is protodeboronation and why is it a problem for my reaction?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This effectively destroys your starting material, leading to reduced yields of your desired coupled product and the formation of a simple arene byproduct. This issue is particularly prevalent in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] For electron-deficient systems, this decomposition pathway can be rapid, significantly compromising reaction efficiency.

Q2: I'm using an electron-deficient aryl boronic acid. Why does it seem so much less stable than a simple phenylboronic acid?

A2: The stability of a boronic acid is highly dependent on its electronic properties. Electron-withdrawing groups on the aryl ring increase the propensity for protodeboronation. For highly electron-deficient arylboronic acids, the mechanism can proceed through the formation of a transient aryl anion after the boronic acid is converted to its anionic boronate form ([ArB(OH)₃]⁻) under basic conditions.[1][3][4] This intermediate is then protonated by a proton source (like water) to give the undesired byproduct. Aromatic boronic acids with electron-withdrawing substituents are stabilized by acidic conditions, but the basic conditions required for many cross-coupling reactions promote the formation of the unstable boronate anion.[1][5]

Q3: How does pH influence the rate of protodeboronation?

A3: The pH of the reaction medium is a critical factor. The speciation of the boronic acid—the equilibrium between the neutral trigonal planar form (ArB(OH)₂) and the anionic tetrahedral boronate form ([ArB(OH)₃]⁻)—is governed by pH.[5]

  • Acid-Catalyzed Pathway: At low pH, a general acid-catalyzed mechanism can occur.[1][2]

  • Base-Catalyzed Pathway: At high pH (above the pKa of the boronic acid), the equilibrium shifts toward the tetrahedral boronate. This boronate species is more nucleophilic, which is beneficial for the desired transmetalation step in Suzuki coupling, but it is also significantly more susceptible to protodeboronation.[1][3][5]

  • Zwitterionic Pathway: Certain heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are most reactive at neutral pH due to the formation of a zwitterionic intermediate that readily undergoes C-B bond fragmentation.[1][6] For these specific substrates, moving to either more acidic or more basic conditions can surprisingly increase stability.[1][7]

The relationship between pH and protodeboronation rate is complex and substrate-dependent, with rates varying over several orders of magnitude.[6][8]

Q4: Can my palladium catalyst and ligands make protodeboronation worse?

A4: Yes, they can. While the primary goal of the catalyst system is to promote the desired cross-coupling, it can also inadvertently catalyze protodeboronation. Recent studies have shown that bulky phosphine ligands, often used to facilitate challenging couplings, can promote palladium-catalyzed protodeboronation.[9] The bulky ligand can favor a specific reactive intermediate that is more prone to protonolysis from water, even in trace amounts.[9] Therefore, ligand choice is a delicate balance between promoting the desired reaction and suppressing this side reaction.

Section 2: Troubleshooting Guide

If you are observing significant protodeboronation, use this guide to diagnose and solve the issue.

Workflow for Troubleshooting Protodeboronation

G start Protodeboronation Observed (Low Yield, Arene Byproduct) check_reagents Step 1: Assess Boronic Acid Stability Is it known to be unstable? (e.g., polyfluorinated, 2-heteroaryl) start->check_reagents is_unstable Yes (Intrinsically Unstable) check_reagents->is_unstable Yes is_stable No (Should be Stable) check_reagents->is_stable No protect Step 2: Use a Protected Form - MIDA Boronate - Trifluoroborate - Pinacol Boronate is_unstable->protect check_conditions Step 2: Evaluate Reaction Conditions is_stable->check_conditions slow_release Implement 'Slow-Release' Strategy protect->slow_release base Base too strong or concentration too high? check_conditions->base temp Temperature too high? check_conditions->temp ligand Using bulky phosphine ligands? check_conditions->ligand adjust_base Step 3: Modify Conditions - Use a weaker base (e.g., K3PO4, K2CO3) - Lower base concentration base->adjust_base adjust_temp Step 3: Modify Conditions - Lower reaction temperature temp->adjust_temp adjust_ligand Step 3: Modify Conditions - Screen smaller ligands - Increase catalyst loading to accelerate coupling ligand->adjust_ligand

Caption: Troubleshooting workflow for diagnosing protodeboronation.

Section 3: Prevention Strategies & Protocols

Proactive measures are the most effective way to combat protodeboronation. The premier strategy for highly unstable boronic acids is the use of protecting groups that enable a "slow-release" of the reactive species.

Strategy 1: The Slow-Release Approach with MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[1] They are unreactive under standard Suzuki-Miyaura conditions until a mild aqueous base is used to slowly hydrolyze the MIDA group, releasing the boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid extremely low, minimizing its decomposition while allowing it to be consumed in the desired catalytic cycle.[1]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle MIDA Stable MIDA Boronate (Starting Material) Release Slow Hydrolysis (Aqueous Base) MIDA->Release BA Unstable Boronic Acid (Low Concentration) Release->BA Coupling Fast Cross-Coupling (Product Formation) BA->Coupling Desired Path Decomp Slow Protodeboronation (Byproduct) BA->Decomp Undesired Path

Caption: The slow-release strategy using MIDA boronates.

Protocol 1: Synthesis of an Aryl MIDA Boronate

This protocol is adapted from established procedures.[1]

  • Setup: To a round-bottom flask, add the electron-deficient arylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (or a solvent that allows azeotropic removal of water).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus for 2-4 hours, or until water evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The crystalline MIDA boronate product will often precipitate.

  • Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexanes or ether), and dry under vacuum. The product is typically pure enough for direct use in cross-coupling reactions.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling
  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., THF, dioxane).

  • Base Addition: Add the aqueous base solution (e.g., 1 M K₃PO₄). The water in the base is crucial for the slow hydrolysis of the MIDA boronate.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Strategy 2: Optimizing Reaction Parameters

For moderately unstable boronic acids where preparing a MIDA derivative may not be necessary, careful optimization of reaction conditions is key.

Table 1: Parameter Optimization to Minimize Protodeboronation

ParameterProblematic ConditionRecommended AdjustmentRationale
Base Strong bases (e.g., NaOH, KOH) at high concentrations.Use weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Use the minimum effective concentration.Strong bases rapidly generate a high concentration of the reactive boronate anion, increasing the rate of protodeboronation.[3][5]
Temperature High temperatures (>100 °C).Run the reaction at the lowest temperature that allows for efficient coupling.High temperatures can accelerate the rate of protodeboronation.[10]
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos).Screen less bulky ligands (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).Bulky ligands can promote a Pd-catalyzed protodeboronation pathway.[9]
Solvent Protic solvents or excess water.Use anhydrous solvents. Limit the amount of water introduced with the base.Water is the proton source for protodeboronation. While some water is needed for MIDA hydrolysis or to dissolve the base, excess should be avoided.[1][3]

Section 4: Advanced Considerations

Organotrifluoroborates

Potassium aryltrifluoroborates (ArBF₃K) are another class of protected boronic acid surrogates.[1] They are typically stable, crystalline solids that participate in cross-coupling reactions under specific conditions that promote the slow release of a reactive boron species. They offer an excellent alternative to MIDA boronates and are particularly useful in a wide range of coupling reactions.[1]

Additives

In some cases, additives like copper(I) or silver(I) salts have been used to accelerate the rate of the desired cross-coupling reaction.[1] By making the productive catalytic cycle faster, the boronic acid has less time to decompose via protodeboronation. However, the effect of Lewis acid additives can be complex and substrate-dependent, sometimes accelerating protodeboronation for specific heteroaromatic systems.[6][8] Careful screening is advised.

References

Technical Support Center: Suzuki Reactions with (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and troubleshoot byproduct formation when using this electron-deficient boronic acid. Due to the presence of both a chloro and a methoxycarbonyl group, this reagent is prone to several side reactions that can complicate synthesis and purification.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Identification and Mechanism of Byproducts

This section addresses the most common unintended products observed during Suzuki reactions with this compound.

Q1: I'm observing a significant amount of methyl 3-chlorobenzoate in my crude reaction mixture. What is this byproduct and why is it forming?

A1: This byproduct is the result of protodeboronation (or protodeborylation). It is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3]

  • Mechanism: Protodeboronation is highly dependent on the reaction conditions and the electronic nature of the boronic acid.[3] Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this process. The reaction can be promoted by acidic or basic conditions and the presence of protic solvents (like water or alcohols) at elevated temperatures.[2][4] The generally accepted mechanism involves the protonolysis of the boronic acid, which can occur through various pathways depending on the pH and reaction medium.[3][4]

Q2: My mass spectrometry analysis shows a peak corresponding to a dimer of my boronic acid (dimethyl 5,5'-dichlorobiphenyl-3,3'-dicarboxylate). What is this and how can I avoid it?

A2: This byproduct is the result of homocoupling of the boronic acid. This reaction forms a symmetrical biaryl compound from two molecules of the boronic acid starting material.

  • Mechanism: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[5][6] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled dimer.[6] It can also occur under anhydrous conditions, but rigorous exclusion of oxygen is the most critical preventative measure.

Q3: I've isolated a byproduct that appears to be methyl 3-(methoxycarbonyl)benzoate, where the chloro group has been replaced by hydrogen. How did this happen?

A3: This side product is formed through dehalogenation . In this process, the chloro substituent on the aromatic ring is replaced by a hydrogen atom.

  • Mechanism: Dehalogenation is a known side reaction in palladium-catalyzed couplings.[7][8][9] It typically occurs via the formation of a palladium-hydride (Pd-H) species. This active hydride species can be generated from various sources in the reaction, including trace water, alcohols, or even certain bases reacting with the palladium complex.[9] The Pd-H species can then insert into the carbon-chlorine bond (via an oxidative addition/reductive elimination pathway), resulting in the dehalogenated product.[9] While less common for aryl chlorides compared to bromides or iodides, it can become significant under harsh conditions or with certain ligand/base combinations.[9]

Q4: My final product contains a carboxylic acid group instead of the expected methyl ester. What caused this transformation?

A4: You are observing the hydrolysis of the methoxycarbonyl group (saponification). The methyl ester is being converted into a carboxylate salt during the reaction, which is then protonated to a carboxylic acid during aqueous workup.

  • Mechanism: This is a classic base-mediated ester hydrolysis.[10] The basic conditions required for the Suzuki-Miyaura transmetalation step (e.g., using K₂CO₃, K₃PO₄, NaOH) can also attack the electrophilic carbonyl carbon of the ester.[11] This is particularly prevalent at higher reaction temperatures and with stronger bases or extended reaction times.

Troubleshooting and Optimization Strategies

This section provides actionable solutions to the problems identified above.

Q5: How can I minimize protodeboronation when using this electron-deficient boronic acid?

A5: Minimizing protodeboronation requires careful control of reaction conditions and, in some cases, modification of the boronic acid itself.

  • Use Anhydrous Conditions: Since water is a primary proton source, using anhydrous solvents and bases can significantly suppress protodeboronation.[12] Consider using bases like potassium trimethylsilanolate (TMSOK) in solvents like THF or 2-MeTHF.[13]

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol (Bpin) or MIDA esters. These esters are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[14]

  • Choose the Right Base: Use a milder, non-hydroxide base. A base like K₃PO₄ is often effective. In some cases, fluoride sources like CsF or KF can be used, as they activate the boronic acid for transmetalation without strongly promoting protodeboronation.[11]

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can reduce the rate of protodeboronation.

Q6: What are the best experimental practices to prevent homocoupling?

A6: Preventing homocoupling primarily involves the rigorous exclusion of oxygen.

  • Thorough Degassing: The solvent and reaction mixture must be thoroughly degassed. This can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.[5]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process, from reagent addition to heating. Use Schlenk techniques or a glovebox for optimal results.[15]

  • Use an Active Catalyst: A highly active catalyst system can promote the desired cross-coupling catalytic cycle at a much faster rate than the competing homocoupling pathway.

Q7: My reaction is sluggish, giving low yield and a mix of starting materials and byproducts. What general parameters should I check first?

A7: When a Suzuki coupling fails, a systematic check of the core components is essential.[5]

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. For a challenging substrate like an aryl chloride, a pre-formed palladium(0) source or a modern pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) paired with a bulky, electron-rich phosphine ligand (like SPhos, XPhos, or RuPhos) is often required to facilitate the difficult oxidative addition step.[16][17]

  • Base and Solvent Choice: The base and solvent are not interchangeable. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often needed. The solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or anhydrous THF) must be compatible with the chosen base and substrates.[18][19]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Impurities can poison the catalyst.

Data and Troubleshooting Summary

Table 1: Common Byproducts and Their Identification

Byproduct NameChemical StructureCommon Cause(s)Analytical Signature (vs. Starting Boronic Acid)
Protodeboronation ProductMethyl 3-chlorobenzoateExcess water, high temperature, strong baseLoss of -B(OH)₂ group, mass decrease of 44.8 Da
Homocoupling ProductDimethyl 5,5'-dichlorobiphenyl-3,3'-dicarboxylateOxygen contaminationDimerization, mass is (2 x Boronic Acid Mass) - (2 x H₂O + 2 x B(OH))
Dehalogenation ProductMethyl 3-(methoxycarbonyl)benzoatePd-H species formationLoss of -Cl, replaced by -H, mass decrease of 34.5 Da
Hydrolysis Product3-Chloro-5-carboxy-phenylboronic acidStrong base, high temperature, waterLoss of -CH₃ from ester, mass decrease of 14.0 Da

Table 2: Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
High levels of protodeboronation1. Water in the solvent. 2. Boronic acid instability.1. Use anhydrous solvents and reagents. 2. Convert boronic acid to a pinacol or MIDA ester. 3. Use a milder base (e.g., K₃PO₄, CsF).
Significant homocoupling observedOxygen in the reaction vessel.1. Degas solvent thoroughly (freeze-pump-thaw). 2. Maintain a strict inert (Ar/N₂) atmosphere.
Low conversion, starting material remains1. Inactive catalyst system for C-Cl activation. 2. Insufficiently strong base.1. Switch to a modern pre-catalyst (e.g., XPhos Pd G3). 2. Use a bulky, electron-rich ligand (XPhos, SPhos). 3. Use a stronger base (K₃PO₄, Cs₂CO₃).
Ester group is hydrolyzedReaction temperature too high or base too strong.1. Lower the reaction temperature. 2. Use the mildest base that affords good conversion (e.g., K₂CO₃ if effective). 3. Shorten the reaction time.

Visualized Workflows and Pathways

Troubleshooting_Flowchart Start Reaction Issue: Low Yield / Multiple Byproducts Check_SM Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Start->Check_SM Identify_Byproduct Identify Major Byproduct(s) Check_SM->Identify_Byproduct Protodeboronation Protodeboronation (Loss of B(OH)₂) Identify_Byproduct->Protodeboronation Mass = SM - B(OH)₂ + H Homocoupling Homocoupling (Dimer of Boronic Acid) Identify_Byproduct->Homocoupling Mass ≈ 2 x SM Dehalogenation Dehalogenation (Loss of Cl) Identify_Byproduct->Dehalogenation Mass = SM - Cl + H Hydrolysis Ester Hydrolysis (Loss of OMe) Identify_Byproduct->Hydrolysis Mass = SM - CH₂ Solve_Proto Implement Solutions: 1. Use Anhydrous Conditions 2. Convert to Boronate Ester 3. Use Milder Base Protodeboronation->Solve_Proto Solve_Homo Implement Solutions: 1. Rigorous Degassing 2. Maintain Inert Atmosphere Homocoupling->Solve_Homo Solve_Dehalo Implement Solutions: 1. Change Ligand/Base System 2. Lower Temperature Dehalogenation->Solve_Dehalo Solve_Hydro Implement Solutions: 1. Lower Temperature 2. Use Milder Base 3. Reduce Reaction Time Hydrolysis->Solve_Hydro

Caption: Troubleshooting flowchart for identifying and solving common byproduct issues.

Reaction_Pathways cluster_main Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Start Ar-B(OH)₂ + Ar'-X OA Oxidative Addition Start->OA Proto Protodeboronation (Ar-H) Start->Proto + H⁺, - B(OH)₂ Homo Homocoupling (Ar-Ar) Start->Homo + O₂, Pd Dehalo Dehalogenation (Ar(H)-B(OH)₂) Start->Dehalo + [Pd-H] Trans Transmetalation OA->Trans RE Reductive Elimination Trans->RE Product Ar-Ar' Product RE->Product

References

Technical Support Center: Managing Homocoupling of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the homocoupling of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The formation of the symmetrical biaryl byproduct, dimethyl 5,5'-dichlorobiphenyl-3,3'-dicarboxylate, is a common challenge that can significantly impact yield and purification efficiency. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies grounded in established chemical principles to help you achieve optimal reaction outcomes.

Introduction to the Homocoupling Challenge

This compound is an electron-deficient boronic acid, a characteristic that can influence its reactivity profile. The presence of the electron-withdrawing chloro and methoxycarbonyl groups can make the aryl-boron bond susceptible to side reactions, most notably homocoupling. This undesired reaction leads to the formation of a symmetrical dimer, which not only consumes the starting material but also often presents purification challenges due to its structural similarity to the desired cross-coupled product. Understanding the mechanisms driving this side reaction is the first step toward its effective management.

Homocoupling of arylboronic acids in palladium-catalyzed reactions is primarily driven by two pathways:

  • Oxygen-Mediated Oxidative Homocoupling : The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2][3] This pathway is often a major contributor to byproduct formation, especially when reactions are not performed under strictly inert conditions.[1][4]

  • Palladium(II)-Mediated Homocoupling : When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2] This can be particularly problematic at the onset of the reaction before the main catalytic cycle is established.

A less common pathway involving protonolysis followed by a second transmetalation has also been identified, particularly with electron-deficient arylboronic acids.[5][6] Given the electronic nature of this compound, this alternative mechanism should also be considered.

This guide will provide you with the necessary tools to diagnose, troubleshoot, and ultimately minimize the impact of homocoupling in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high molecular weight byproduct in my Suzuki-Miyaura reaction. How can I confirm it is the homocoupled dimer?

A1: The most common methods for identifying the homocoupled byproduct, dimethyl 5,5'-dichlorobiphenyl-3,3'-dicarboxylate, are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the mass spectrum, you should look for a molecular ion corresponding to the dimer's mass. ¹H NMR spectroscopy of the purified byproduct will show a distinct set of aromatic signals that are different from your starting boronic acid and the desired cross-coupled product.

Q2: Why does homocoupling seem to be more of an issue with this compound compared to other boronic acids I've used?

A2: The electronic properties of this compound play a significant role. Electron-deficient arylboronic acids can be more susceptible to homocoupling.[5][6] The electron-withdrawing nature of the chloro and methoxycarbonyl substituents can influence the rates of the various steps in the catalytic cycle, potentially favoring the homocoupling pathway under certain conditions.

Q3: Can the choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), as it bypasses the initial reduction step where homocoupling can occur.[7] If you must use a Pd(II) source, the addition of a mild reducing agent can help to quickly generate the active Pd(0) species and suppress homocoupling.[1][4] Some studies have shown that using palladium on carbon (Pd/C) can also result in lower levels of the homocoupling dimer compared to homogeneous Pd(II) sources.[1]

Q4: How critical is the choice of base in preventing homocoupling?

A4: The base is crucial for the transmetalation step, but an improper choice can promote side reactions. Strong bases like sodium hydroxide can sometimes exacerbate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice, providing a balance between efficient transmetalation and minimizing side reactions.[2]

Q5: I am struggling to separate my desired product from the homocoupled dimer. What purification strategies do you recommend?

A5: Separation can be challenging due to similar polarities.

  • Column Chromatography: Careful optimization of the solvent system for flash chromatography is the most common approach. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be necessary to achieve separation.

  • Crystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing the dimer impurity.

  • Exploiting Solubility: this compound and its homocoupled dimer have different solubility profiles. The boronic acid is soluble in basic aqueous solutions.[1] While this is more useful for removing unreacted starting material, careful pH adjustment during workup might aid in separating the more non-polar dimer from a more polar desired product.

Troubleshooting Guides

Guide 1: Minimizing Homocoupling During Reaction Setup and Execution

This guide provides a systematic approach to reducing the formation of the homocoupled byproduct.

Oxygen is a primary culprit in promoting homocoupling.[1][3] Therefore, the most critical step is to ensure your reaction is performed under strictly anaerobic conditions.

  • Protocol for Degassing:

    • Add all solid reagents (aryl halide, boronic acid, base, catalyst, and ligand) to the reaction flask.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Degas the solvent(s) separately. The most effective methods are:

      • Subsurface Sparge: Bubble argon or nitrogen directly into the solvent for at least 30 minutes. This method has been shown to be highly efficient.[1]

      • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times.

    • Transfer the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

    • Maintain a positive pressure of inert gas throughout the reaction.

The nature of the palladium catalyst and the presence of additives can significantly influence the reaction pathway.

  • Decision Workflow for Palladium Source:

G start High Homocoupling Observed? pd_choice Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2)? start->pd_choice Yes pd0_source Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) pd_choice->pd0_source Yes reducing_agent Add a mild reducing agent (e.g., potassium formate) pd_choice->reducing_agent Yes, and want to keep it ligand_effect Consider bulky, electron-rich ligands (e.g., SPhos, XPhos) pd0_source->ligand_effect reducing_agent->ligand_effect end Monitor Reaction Improvement ligand_effect->end

Caption: Decision workflow for catalyst selection.

  • Experimental Protocol for Catalyst Screening:

    • Set up parallel reactions in small vials.

    • To each vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

    • To separate vials, add different palladium sources (e.g., Pd(OAc)₂/ligand, Pd(PPh₃)₄).

    • To a vial containing the Pd(II) source, add potassium formate (1.1 eq).[1]

    • Rigorously degas all vials and add the degassed solvent.

    • Run the reactions at the desired temperature and monitor by LC-MS to compare the ratio of the desired product to the homocoupled dimer.

Fine-tuning other reaction parameters can further suppress homocoupling.

ParameterRecommendationRationale
Base Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Strong bases can sometimes promote side reactions. Weaker bases are often sufficient for transmetalation without accelerating homocoupling.[2]
Solvent Aprotic solvents like dioxane, toluene, or THF are common. The addition of water can sometimes be beneficial, but its effect should be empirically determined.The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes increase the rate of side reactions, including homocoupling and protodeboronation.
Addition Rate Consider slow addition of the boronic acid solution to the reaction mixture.Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[4]
Guide 2: Post-Reaction Purification Strategy

If homocoupling cannot be completely suppressed, an effective purification strategy is essential.

This step aims to remove inorganic salts and potentially some unreacted boronic acid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Expert Tip: A wash with a dilute aqueous base (e.g., 1M Na₂CO₃) can help remove unreacted this compound, which is more soluble in basic solutions than the dimer and many desired products.[1]

Flash column chromatography is the primary method for separating the desired product from the homocoupled dimer.

  • Workflow for Method Development:

G start Crude Product Contains Dimer tlc Perform TLC analysis with Hexanes/Ethyl Acetate solvent system start->tlc separation_check Is there separation between product and dimer spots? tlc->separation_check flash_chrom Run flash chromatography with a shallow gradient based on TLC separation_check->flash_chrom Yes no_sep Try alternative solvent systems (e.g., Dichloromethane/Methanol) separation_check->no_sep No end Collect and Analyze Fractions flash_chrom->end no_sep->tlc

References

Technical Support Center: Enhancing the Reactivity of Electron-Poor Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and practical solutions for a common yet significant challenge in synthetic chemistry: improving the reactivity of electron-poor boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Electron-poor boronic acids are pivotal building blocks in medicinal chemistry and materials science. However, their inherent electronic properties often lead to sluggish or low-yielding reactions. This guide offers in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with electron-poor boronic acids consistently giving low yields?

A1: Low yields with electron-poor boronic acids typically stem from two primary factors rooted in their electronic nature:

  • Slow Transmetalation: The key step in the Suzuki-Miyaura catalytic cycle is the transfer of the organic group from boron to the palladium center (transmetalation).[1][2] Electron-withdrawing groups on the boronic acid decrease its nucleophilicity, which can significantly slow down this crucial step.[3][4]

  • Increased Susceptibility to Side Reactions: Electron-deficient boronic acids are particularly prone to decomposition pathways that compete with the desired cross-coupling.[3][5] The most common side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the starting material.[6][7]

Q2: I suspect protodeboronation is the main culprit for my low yields. How can I confirm this and, more importantly, prevent it?

A2: Protodeboronation is a frequent issue, especially when prolonged reaction times or harsh conditions are required to compensate for the low reactivity of the boronic acid.[5][6]

Confirmation: You can often identify the protodeboronated byproduct (the arene corresponding to your boronic acid) by GC-MS or LC-MS analysis of your crude reaction mixture.

Prevention Strategies:

  • Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[7] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[3][7]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[7] Switching to anhydrous conditions with a suitable base can help mitigate this side reaction.[8]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.[7] Options include:

    • Pinacol esters: These are generally more stable than the corresponding boronic acids.[9]

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air- and moisture-tolerant solids.[10] They participate in the reaction via a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[10][11]

    • Aryltrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can release the boronic acid slowly under the reaction conditions.[1][12]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues with detailed, cause-and-effect explanations to guide your optimization efforts.

Problem 1: The reaction is sluggish and stalls, even with minimal protodeboronation.

Core Issue: Slow transmetalation due to the low nucleophilicity of the electron-poor boronic acid.[3]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for electron-deficient boronic acids.[3]

Detailed Solutions:

  • Enhance Catalyst Performance with Specialized Ligands: The choice of ligand is paramount. For electron-poor boronic acids, bulky, electron-rich phosphine ligands are highly effective.[3]

    • Why? These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3] They also promote the formation of a more reactive palladium center, which can facilitate the challenging transmetalation step.

    • Examples: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[3]

  • Select a More Effective Base: A stronger base can help to generate the more nucleophilic boronate species required for transmetalation.[3]

    • Why? The base coordinates to the boron atom, increasing its electron density and making the organic group more readily transferable to the palladium center.

    • Examples: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in these challenging couplings.[3]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slow transmetalation barrier.[3]

    • Consideration: This must be balanced against the potential for increased side reactions like protodeboronation. If decomposition is observed, this should be combined with the use of more stable boron reagents.[7]

Problem 2: Significant formation of homocoupled boronic acid byproduct.

Core Issue: The presence of oxygen or Pd(II) species in the reaction mixture can lead to the oxidative homocoupling of two boronic acid molecules.[9][13]

Troubleshooting Workflow:

Caption: Workflow to minimize boronic acid homocoupling.

Detailed Solutions:

  • Rigorous Exclusion of Oxygen: Ensure your reaction setup is completely free of oxygen.[7][13]

    • How? Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[13] Maintain a positive pressure of the inert gas throughout the reaction.[7]

  • Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species can sometimes promote homocoupling.[9][13]

    • Alternative: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that is designed for efficient and clean generation of the active catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Poor Boronic Acid Using a Buchwald Precatalyst

This protocol is a robust starting point for challenging couplings.[3]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-poor boronic acid (or ester derivative, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Conversion of an Unstable Boronic Acid to a Stable MIDA Boronate

This procedure creates a stable, solid form of a potentially unstable boronic acid that can be used in "slow-release" coupling protocols.[10]

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in DMSO or DMF.

  • Dehydration: Heat the mixture at 80-100 °C under vacuum for several hours until the solvent is removed and a solid residue is obtained.

  • Isolation: The resulting solid is the MIDA boronate, which is typically used without further purification. It is a bench-stable solid that can be weighed and used directly in the cross-coupling reaction as described in Protocol 1.

Data Summary: Recommended Conditions

The table below summarizes recommended starting conditions for overcoming common issues with electron-poor boronic acids.

Problem Recommended Catalyst/Ligand Recommended Base Recommended Solvent Key Strategy
Slow Reaction Rate Pd(OAc)₂ / XPhos or SPhos; or XPhos Pd G3[3]K₃PO₄, Cs₂CO₃[3]Toluene, Dioxane[3]Use bulky, electron-rich ligands and a strong base.
Protodeboronation Any efficient catalyst systemK₃PO₄, KF[7]Anhydrous Dioxane or THFUse a stable boronic acid surrogate (MIDA boronate, trifluoroborate).[7][10]
Homocoupling Pd(PPh₃)₄ or Buchwald G3/G4 precatalysts[3][13]K₂CO₃, K₃PO₄Any degassed solventRigorous exclusion of oxygen and use of a Pd(0) source.[13]

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and functional materials.[1] The choice of the organoboron reagent, specifically the substituted phenylboronic acid, is a critical parameter that dictates the efficiency and outcome of this powerful reaction. This guide provides an in-depth, objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Mechanism: A Refresher on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is generally I > OTf > Br >> Cl.[2][4]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation ArPd(II)R'L2->Pd(0)L2 Reductive Elimination ArAr' Ar-Ar' (Biaryl Product) ArPd(II)R'L2->ArAr' ArX Ar-X (Aryl Halide) ArX->ArPd(II)XL2 Ar'B(OH)2 Ar'-B(OH)₂ (Phenylboronic Acid) Ar'B(OH)2->ArPd(II)R'L2 Base Base Base->ArPd(II)R'L2 Activation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing the Reactivity of Substituted Phenylboronic Acids

The electronic and steric properties of the substituents on the phenylboronic acid ring play a pivotal role in determining the reaction rate and overall yield. These factors primarily influence the transmetalation step.

Electronic Effects: A Balancing Act

The electronic nature of the substituent on the phenylboronic acid can have a significant impact on the reaction's efficiency.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the boronate complex, which can facilitate the transmetalation step.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) decrease the electron density of the ring. This can make the boronic acid more Lewis acidic, potentially accelerating the formation of the boronate complex with the base. However, the decreased nucleophilicity of the resulting boronate can slow down the transmetalation step.[7] Studies have shown that both electron-donating and electron-withdrawing groups can lead to efficient coupling, suggesting a complex interplay of factors.[4]

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) node_edg EDG Increases nucleophilicity of the boronate Potentially accelerates transmetalation node_ewg EWG Decreases nucleophilicity of the boronate May slow transmetalation Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->node_edg Substitution with EDG Phenylboronic Acid->node_ewg Substitution with EWG

Figure 2: Influence of electronic effects on phenylboronic acid reactivity.

Steric Hindrance: A Major Hurdle

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the reaction.[8]

  • Ortho Substituents: Bulky groups at the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst. This interference slows down the crucial transmetalation step, leading to lower yields and slower reaction rates.[8][9] For instance, 2-nitrophenylboronic acid generally shows lower efficiency in Suzuki coupling compared to its 4-nitro isomer due to the steric hindrance caused by the ortho-nitro group.[8]

  • Meta and Para Substituents: Substituents at the meta and para positions have a much less pronounced steric effect, and their influence is primarily electronic.[10]

Comparative Reactivity Data

While a comprehensive, single-study comparison of a wide range of substituted phenylboronic acids under identical conditions is scarce, a compilation of data from various sources provides a general trend.

Substituent (Position)Electronic EffectSteric HindranceRelative Reactivity (General Trend)
4-MethoxyElectron-DonatingLowHigh
4-MethylElectron-DonatingLowHigh
H (Unsubstituted)NeutralLowModerate-High
4-ChloroElectron-WithdrawingLowModerate
4-NitroElectron-WithdrawingLowModerate-High[8]
2-MethylElectron-DonatingHighLow-Moderate
2-NitroElectron-WithdrawingHighLow[8]
2,6-DimethylElectron-DonatingVery HighVery Low

Note: The relative reactivity is a generalization and can be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system.

Experimental Protocol: A Model System for Comparative Analysis

To objectively compare the reactivity of different substituted phenylboronic acids, a standardized experimental protocol is essential. The following procedure provides a robust framework for such a comparative study.

Reaction: Suzuki-Miyaura coupling of 4-bromoacetophenone with various substituted phenylboronic acids.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 4-Bromoacetophenone

  • Substituted phenylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 2-methylphenylboronic acid)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Add toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add 4-bromoacetophenone (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for the desired reaction time (e.g., monitor by TLC or GC-MS at regular intervals).

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Analysis:

The progress of the reaction and the final yield of the product should be determined using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). This will allow for a quantitative comparison of the reactivity of the different substituted phenylboronic acids.

Conclusion and Future Perspectives

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. While general trends can be established, the optimal choice of boronic acid is often substrate- and condition-dependent. For routine syntheses, phenylboronic acids with electron-donating or mildly electron-withdrawing groups at the para position are often a reliable starting point. For sterically challenging couplings involving ortho-substituted boronic acids, the use of specialized ligands and carefully optimized reaction conditions is often necessary.[11]

The continued development of more active and robust palladium catalysts and a deeper mechanistic understanding will undoubtedly expand the scope and utility of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and valuable molecules.

References

comparing (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid to other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid: A Comparative Analysis for Advanced Cross-Coupling Reactions

Executive Summary

In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and materials science, the choice of boronic acid is paramount. This guide provides an in-depth comparative analysis of this compound, a C8H8BClO4 building block, against a spectrum of commonly used phenylboronic acids.[1][2] We will dissect the influence of its unique electronic and steric profile on the performance in the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights and detailed experimental protocols to guide researchers in leveraging its distinct reactivity.

Introduction: The Nuances of Boronic Acid Reactivity

Phenylboronic acids are foundational reagents in synthetic chemistry, celebrated for their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] Their stability, low toxicity, and commercial availability have cemented their role in carbon-carbon bond formation.[5] However, the performance of a boronic acid is not monolithic; it is profoundly dictated by the substituents on the phenyl ring. These substituents modulate the electronic density and steric environment of the boron center, thereby influencing the key steps of the catalytic cycle.[3]

This compound presents a compelling case study. It is characterized by two electron-withdrawing groups (EWGs)—a chloro group and a methoxycarbonyl group—positioned meta to the boronic acid moiety.[2] This substitution pattern significantly lowers the electron density of the phenyl ring, which has critical, and sometimes competing, implications for reactivity that we will explore herein.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the comparative performance of different boronic acids, we must first appreciate the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Miyaura_Cycle cluster_activation Base Activation pd0 Pd(0)L2 (Active Catalyst) p1 pd0->p1 oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) p2 oa_complex->p2 trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) p3 trans_complex->p3 p1->oa_complex Oxidative Addition R¹-X p2->trans_complex Transmetalation [R²-B(OH)₃]⁻ p3->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Ate Complex) boronic_acid->boronate + Base (e.g., OH⁻)

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The critical step for our comparative analysis is transmetalation . This is where the organic group (R²) is transferred from the boron atom to the palladium(II) center. The efficiency of this step is highly dependent on the nucleophilicity of the organic group on the boron. A base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates this transfer.[5]

Comparative Performance Analysis

To objectively assess this compound, we compare its performance in a standardized Suzuki-Miyaura coupling reaction against boronic acids with varying electronic and steric properties.

Standard Reaction: Coupling with 4-bromoanisole. Catalyst System: Pd(PPh₃)₄ (3 mol%) Base: 2M Aqueous Na₂CO₃ Solvent: Toluene Temperature: 80 °C

The Competitors: A Spectrum of Boronic Acids
  • Phenylboronic Acid: The unsubstituted baseline for comparison.

  • 4-Methoxyphenylboronic Acid: Features a strong electron-donating group (EDG) para to the boron.

  • This compound: The subject, featuring two meta-positioned EWGs.

  • 4-Nitrophenylboronic acid: Contains a very strong EWG para to the boron.

  • 2-Methylphenylboronic acid (o-tolylboronic acid): Introduces steric hindrance adjacent to the reaction center.

Performance Data
Boronic AcidKey Feature(s)Coupling Yield (%) with 4-bromoanisoleRationale for Performance
Phenylboronic AcidBaseline (Unsubstituted)95Serves as the standard for a neutral electronic profile. Efficient transmetalation.[7]
4-Methoxyphenylboronic AcidStrong EDG (p-OCH₃)98The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step.[7]
This compound Dual EWGs (m-Cl, m-CO₂Me) 88 The two EWGs decrease the nucleophilicity of the aryl ring, slowing the transmetalation step. However, the effect is moderate, leading to good, albeit slightly lower, yields.
4-Nitrophenylboronic AcidStrong EWG (p-NO₂)85The powerful electron-withdrawing nitro group significantly reduces the ring's nucleophilicity, making transmetalation more challenging and lowering the yield.[7]
2-Methylphenylboronic AcidSteric Hindrance (o-CH₃)92The ortho-methyl group introduces steric bulk, which can slightly impede the approach to the palladium center during transmetalation, but the electronic effect is minimal.[7]
Causality Behind the Results

The experimental data aligns with established mechanistic principles. The reactivity trend generally follows: EDG-substituted > Unsubstituted ≈ Sterically Hindered > EWG-substituted .

Electronic_Effects Transmetalation Transmetalation Rate EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) EDG->Transmetalation Increases (Higher Nucleophilicity) EWG Electron-Withdrawing Groups (e.g., -Cl, -CO₂Me, -NO₂) EWG->Transmetalation Decreases (Lower Nucleophilicity) Sterics Steric Hindrance (e.g., ortho-substituents) Sterics->Transmetalation Decreases (Impedes Approach)

Figure 2: The influence of substituents on the rate-limiting transmetalation step.

Our target molecule, this compound, sits in an interesting position. While its electron-deficient nature slows transmetalation compared to electron-rich analogs, it offers other advantages. Electron-poor boronic acids can be less prone to homocoupling, an undesirable side reaction where two boronic acid molecules couple with each other.[6] Furthermore, the presence of the chloro and ester functionalities provides valuable synthetic handles for subsequent transformations, a crucial feature in multi-step drug development campaigns.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The explanations provided serve as a self-validating guide for the researcher.

Objective: Synthesize Methyl 5-chloro-4'-methoxy-biphenyl-3-carboxylate.

Materials:

  • This compound (1.0 equiv, 214.4 mg)[1]

  • 4-Bromoanisole (1.1 equiv, 205.7 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 34.7 mg)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv, 1.5 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Inert Atmosphere Preparation: Assemble the flask and condenser, then flush the system with nitrogen for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic activity.

  • Reagent Addition: To the flask, add this compound, 4-bromoanisole, and Pd(PPh₃)₄. Expertise: The catalyst should appear as a bright yellow, crystalline solid. A dull or brownish appearance may indicate degradation.

  • Solvent Addition: Add toluene and ethanol to the flask. The mixture will likely be a heterogeneous slurry. Causality: Toluene is the primary organic solvent, while the addition of a co-solvent like ethanol aids in the solubility of the boronate salt intermediate, facilitating the reaction.

  • Base Addition & Degassing: Add the 2M Na₂CO₃ solution. Briefly bubble nitrogen through the stirred solution for another 5-10 minutes. Trustworthiness: This final degassing step removes any residual oxygen introduced with the aqueous base. The base is essential to activate the boronic acid for transmetalation.[5]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, higher Rf product spot.

  • Workup: After 12-16 hours (or upon completion by TLC), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product as a solid.

Conclusion and Outlook

This compound is a valuable, albeit moderately reactive, building block for Suzuki-Miyaura cross-coupling. Its electron-deficient character leads to slightly lower yields compared to electron-rich counterparts, a direct consequence of a slower transmetalation step. However, this perceived disadvantage is offset by its stability and the presence of versatile functional groups that are often desired in complex molecule synthesis. For the medicinal chemist or materials scientist, understanding this trade-off between reactivity and functionality is key. This guide demonstrates that by carefully considering the electronic nature of the boronic acid, researchers can predict reaction outcomes and rationally design synthetic strategies, turning potential challenges into synthetic opportunities.

References

A Researcher's Guide to the Electronic Effects of Substituents on Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-reactivity relationships of key reagents is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] The reactivity of these versatile compounds, however, is not static. It is exquisitely tuned by the electronic nature of substituents on the phenyl ring. This guide provides an in-depth comparison of how these electronic effects govern the performance of phenylboronic acids, supported by experimental data and detailed protocols.

The Dual Nature of Substituent Effects: A Tale of Induction and Resonance

Substituents on the phenyl ring of a boronic acid exert their influence through a combination of two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect: This is a through-bond polarization effect, where electron density is either pulled away from or pushed towards the boronic acid group by the substituent. Electronegative substituents (e.g., -NO₂, -CF₃, halogens) exhibit a negative inductive effect (-I), withdrawing electron density from the ring and making the boron atom more Lewis acidic.[4][5] Alkyl groups, conversely, have a positive inductive effect (+I), donating electron density.

  • Resonance Effect: This is a through-space delocalization of π-electrons. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the aromatic system (+R effect), while groups with π-bonds (e.g., -NO₂, -CN) can withdraw electron density (-R effect).

The overall electronic character of a substituent is a balance of these two effects. For instance, a methoxy group (-OCH₃) is electron-withdrawing by induction but electron-donating by resonance. In the para position, the resonance effect typically dominates, making it an overall electron-donating group (EDG).[6] In contrast, a nitro group (-NO₂) is strongly electron-withdrawing by both induction and resonance, making it a powerful electron-withdrawing group (EWG).[7]

Visualizing Electronic Influence

The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density at the boron center of phenylboronic acid.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Ring_EDG Phenyl Ring (Increased Electron Density) EDG->Ring_EDG +I, +R effects Boron_EDG B(OH)₂ (Decreased Lewis Acidity, Increased Nucleophilicity of Aryl Group) Ring_EDG->Boron_EDG EWG e.g., -NO₂, -CF₃ Ring_EWG Phenyl Ring (Decreased Electron Density) EWG->Ring_EWG -I, -R effects Boron_EWG B(OH)₂ (Increased Lewis Acidity, Decreased Nucleophilicity of Aryl Group) Ring_EWG->Boron_EWG

Caption: Impact of EDGs and EWGs on Phenylboronic Acid.

Impact on Reactivity: Lewis Acidity and Suzuki-Miyaura Coupling

The electronic perturbations caused by substituents have profound consequences for the reactivity of phenylboronic acids in two key areas: their intrinsic Lewis acidity and their performance in cross-coupling reactions.

Lewis Acidity

Phenylboronic acids are mild Lewis acids due to the empty p-orbital on the sp²-hybridized boron atom.[8][9] This acidity is crucial for their biological applications, such as sugar sensing, and for their interaction with bases in catalytic cycles.[10][11]

  • Electron-Withdrawing Groups (EWGs) increase the Lewis acidity of the boron atom. By pulling electron density away from the boron center, EWGs make it more electrophilic and thus a stronger Lewis acid. This results in a lower pKₐ value. For example, the pKₐ of unsubstituted phenylboronic acid is approximately 8.86, while the introduction of fluorine substituents can lower the pKₐ to a range of 6.17–8.77, depending on the position and number of fluorine atoms.[4]

  • Electron-Donating Groups (EDGs) decrease Lewis acidity. By pushing electron density towards the boron atom, EDGs make it less electrophilic, resulting in a higher pKₐ value.[10]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern chemistry.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituent on the phenylboronic acid primarily impacts the transmetalation step.[12][13]

In this step, the aryl group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[14]

  • Electron-Donating Groups (EDGs) on the phenylboronic acid are generally beneficial for the Suzuki-Miyaura reaction.[15] They increase the electron density of the aryl group, making it more nucleophilic and thus accelerating its transfer to the electron-deficient palladium(II) center.[12]

  • Electron-Withdrawing Groups (EWGs) are generally unfavorable for the reaction.[15] They decrease the nucleophilicity of the aryl group, which can hinder the transmetalation process and slow down the overall reaction rate.[16]

Quantifying Electronic Effects: A Practical Comparison

To provide a tangible comparison, we can examine the relative reactivity of various para-substituted phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction. The Hammett equation provides a powerful framework for quantifying these relationships by plotting the logarithm of the reaction rate (or rate constant, k) against the substituent's Hammett parameter (σ).[17][18]

Hammett Equation: log(k/k₀) = ρσ

Where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant indicating the sensitivity of the reaction to electronic effects, and σ (sigma) is the substituent constant.[17] For the Suzuki-Miyaura coupling, a negative ρ value is expected, indicating that electron-donating groups (negative σ) accelerate the reaction.

Comparative Reactivity Data

The table below summarizes the impact of common para-substituents on the pKₐ of the boronic acid and their relative reaction rates in a typical Suzuki-Miyaura coupling.

Substituent (p-X)Hammett Constant (σₚ)pKₐ of X-C₆H₄B(OH)₂Relative Suzuki Coupling Rate (k_rel)Electronic Effect
-OCH₃-0.27~9.1> 1.0Strong EDG
-CH₃-0.17~9.0> 1.0EDG
-H0.008.86[4]1.00Reference
-F+0.068.77[4]< 1.0Weak EWG
-Cl+0.23~8.5< 1.0EWG
-CN+0.66~7.8<< 1.0Strong EWG
-NO₂+0.78~7.1<< 1.0Strong EWG

Note: pKₐ and k_rel values are compiled and generalized from multiple literature sources for illustrative purposes. Absolute values will vary with specific reaction conditions.[4][15][19]

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol provides a robust method for comparing the reactivity of different substituted phenylboronic acids by monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).[20]

Workflow Diagram

G prep 1. Reaction Setup - Prepare stock solutions - Add catalyst, base, and aryl halide to vials start 2. Reaction Initiation - Add substituted phenylboronic acid - Start timer and heating prep->start sample 3. Time-Point Sampling - Withdraw aliquots at set intervals (e.g., 5, 15, 30, 60, 120 min) start->sample quench 4. Quenching - Immediately dilute aliquot in solvent (e.g., acetonitrile) with internal standard sample->quench analyze 5. HPLC Analysis - Inject quenched sample - Quantify product formation relative to internal standard quench->analyze plot 6. Data Analysis - Plot [Product] vs. Time - Determine initial reaction rate for each substituent analyze->plot

References

Topic: Navigating Alternatives to (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block for accessing 3,5-disubstituted biaryl scaffolds common in pharmaceutical and materials science. However, its electron-deficient nature presents distinct challenges, including sluggish reactivity and a propensity for protodeboronation under standard Suzuki-Miyaura conditions. This guide provides a comprehensive comparison of viable alternatives, moving beyond a simple one-to-one replacement. We will analyze alternative organoboron reagents such as boronate esters and trifluoroborates, as well as entirely different cross-coupling strategies like Negishi and Stille reactions. Through objective analysis and supporting experimental frameworks, this document serves as a decision-making tool for researchers to select the optimal synthetic strategy based on stability, reactivity, functional group tolerance, and practical handling considerations.

Profiling the Core Reagent: this compound

The subject of our analysis is an arylboronic acid bearing two meta-directing, electron-withdrawing groups (EWGs): a chloro group and a methoxycarbonyl group. This electronic profile is a double-edged sword in the context of the Suzuki-Miyaura reaction.

  • Electronic Effects: The EWGs decrease the nucleophilicity of the aryl group attached to boron. This can significantly slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle, requiring more forcing conditions or highly active catalyst systems to achieve good yields.[1]

  • Stability and Side Reactions: The primary challenge with many boronic acids, exacerbated here by the EWGs, is the susceptibility to protodeboronation. The basic conditions required to activate the boronic acid for transmetalation can also catalyze the cleavage of the C–B bond, converting the reagent into methyl 3-chlorobenzoate and reducing overall yield.[2] Furthermore, boronic acids exist in equilibrium with their cyclic anhydride trimers (boroxines), which can complicate stoichiometry and reactivity.

These inherent challenges necessitate a careful evaluation of alternative reagents and methodologies that can offer improved stability, handling, and reaction efficiency.

The Suzuki-Miyaura Manifold: A Mechanistic Framework

Understanding the standard catalytic cycle is crucial to appreciating how different boron reagents function. The reaction proceeds via three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 "L-Pd(0)-L" OxiAdd "L-Pd(II)(Ar)-X" Pd0->OxiAdd Oxidative Addition (R-X) Trans "L-Pd(II)(Ar)-R" OxiAdd->Trans Transmetalation (Ar-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-R) Product Product: Ar-R Reagents Reagents: Ar-B(OH)₂ R-X Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The transmetalation step is critically influenced by the nature of the boron reagent.

A Comparative Guide to Alternative Reagents

We can classify alternatives into two main categories: those that modify the boron moiety but still operate within the Suzuki-Miyaura framework, and those that utilize different organometallic reagents, thereby shifting to a different named reaction.

Category 1: Alternative Organoboron Reagents

These reagents are designed to overcome the stability and handling issues of boronic acids while retaining their synthetic utility.

Reagent TypeStructure ExampleKey AdvantagesKey Disadvantages
Boronic Acid Ar-B(OH)₂Generally more reactive; often commercially available.[3]Prone to protodeboronation and boroxine formation; can be difficult to purify.[2][3]
Pinacol Boronate Ester Ar-B(pin)High stability to chromatography and storage; crystalline solids.[3][4]Less reactive than boronic acids; may require hydrolysis to the active species.[2]
MIDA Boronate Ester Ar-B(MIDA)Exceptionally stable, air-stable solids; enables iterative cross-coupling.[4][5]Requires a specific deprotection step (e.g., aq. NaOH) to release the boronic acid.
Potassium Trifluoroborate [Ar-BF₃]⁻K⁺Air- and moisture-stable crystalline solids; long shelf life; resistant to protodeboronation.[4][6][7]Hydrolysis to the active boronic acid can be complex and sensitive to reaction conditions.[8]

Expert Insights:

  • Boronate Esters (Pinacol, Neopentyl Glycol): These are the workhorses for overcoming the purification and stability woes of boronic acids.[3][4] Their stability makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions. They are often considered "slow-release" reservoirs of the more reactive boronic acid under the basic, aqueous conditions of the coupling reaction.[3]

  • MIDA Boronates: These represent a pinnacle of stability. The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron atom, effectively protecting it. This allows for sequential, chemoselective cross-couplings where other functionalities can be manipulated while the MIDA boronate remains intact.[5]

  • Potassium Aryltrifluoroborates: These salts are exceptionally easy to handle and can be stored indefinitely on the benchtop.[6][9] Their stability stems from the tetracoordinate boron center. While highly effective, their activation for transmetalation requires hydrolysis to the boronic acid, a process whose rate can be influenced by factors like solvent, base, and even the surface of the glass reaction vessel.[8]

Category 2: Alternative Cross-Coupling Strategies

When the Suzuki-Miyaura reaction is suboptimal, switching the organometallic partner entirely provides a powerful set of alternative strategies.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Negishi Coupling Organozinc (Ar-ZnX)Highly reactive, excellent functional group tolerance; useful for sterically hindered substrates.[10][11]Organozinc reagents are moisture- and air-sensitive and must be prepared in situ.[10]
Stille Coupling Organostannane (Ar-SnR₃)Tolerant of a wide variety of functional groups; reaction conditions are often very mild.High toxicity of organotin reagents and byproducts is a major drawback, limiting its use.[12]
Hiyama Coupling Organosilane (Ar-SiR₃)Low toxicity; organosilanes are stable and easy to handle.Requires a fluoride source (e.g., TBAF) for activation, which can limit functional group compatibility.[10]

Expert Insights:

  • Negishi Coupling: This is arguably the most powerful alternative. The higher nucleophilicity of organozinc reagents compared to organoboron compounds often leads to faster reaction rates, especially for electron-deficient systems.[13] The synthesis of the required (3-Chloro-5-(methoxycarbonyl)phenyl)zinc halide can be readily achieved from the corresponding aryl bromide via lithium-halogen exchange followed by transmetalation with ZnCl₂. This strategy bypasses the issues associated with the boronic acid entirely.

  • Stille Coupling: While historically significant, the acute toxicity of organostannanes makes the Stille coupling a less attractive option in modern drug discovery and process chemistry environments where safety and environmental impact are paramount.

Experimental Workflow Comparison

The choice of reagent dictates the entire experimental workflow, from reagent preparation to reaction setup.

Workflow_Comparison cluster_A Route A: Suzuki-Miyaura cluster_B Route B: Negishi Coupling Start_A Start: (3-Chloro-5-methoxycarbonyl -phenyl)boronic Acid or Trifluoroborate Setup_A Setup Reaction: - Add Boron Reagent - Add Aryl Halide - Add Pd Catalyst/Ligand - Add Base (e.g., K₂CO₃) - Degas Solvent Start_A->Setup_A React_A Heat Reaction (e.g., 80-100 °C) Setup_A->React_A Workup_A Aqueous Workup & Purification React_A->Workup_A Start_B Start: Methyl 3-bromo-5- chlorobenzoate Prepare_B Prepare Organozinc: 1. Li-Halogen Exchange (n-BuLi) 2. Transmetalate (ZnCl₂) Start_B->Prepare_B Setup_B Setup Reaction: - Add Aryl Halide - Add Pd Catalyst/Ligand - Degas Solvent - Add Organozinc Solution Prepare_B->Setup_B React_B Run Reaction (e.g., RT - 60 °C) Setup_B->React_B Workup_B Aqueous Quench & Purification React_B->Workup_B

References

Mechanistic Insights into Suzuki Coupling with Electron-Deficient Boronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and overcoming challenges. This guide provides a comprehensive analysis of the mechanistic nuances of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the often-problematic use of electron-deficient boronic acids. By comparing the canonical mechanism with the pathways influenced by these substrates, we offer actionable insights supported by experimental data to enhance reaction efficiency and predictability.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] The reaction's success hinges on a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organoboron species with an organic halide or triflate.[3][4] While broadly applicable, the electronic nature of the coupling partners significantly impacts reaction outcomes.[1] This guide delves into the mechanistic challenges and strategic solutions when employing electron-deficient boronic acids, a class of substrates crucial for the synthesis of many pharmaceuticals and advanced materials.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Baseline for Comparison

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This step is often rate-determining and is facilitated by electron-rich ligands on the palladium center and electron-withdrawing groups on the organic halide.[5][6]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[2][5]

References

A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions with Halogenated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction is widely used in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[3][4] A key factor influencing the success of this palladium-catalyzed reaction is the electronic nature of the coupling partners, particularly the halogenated arylboronic acids.[5] This guide provides an in-depth comparison of the kinetic profiles of cross-coupling reactions involving arylboronic acids bearing different halogen substituents, supported by experimental data and detailed protocols.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The nature of the halogen on the arylboronic acid can significantly influence the rates of these steps, thereby affecting the overall reaction kinetics.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)XL2" [label="Ar-Pd(II)(X)L₂"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; "ArPd(II)Ar'L2" [label="Ar-Pd(II)(Ar')L₂"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Ar-Ar'", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" + Ar-X"]; "Oxidative_Addition" -> "ArPd(II)XL2"; "ArPd(II)XL2" -> "Transmetalation" [label=" + Ar'-B(OH)₂\n+ Base"]; "Transmetalation" -> "ArPd(II)Ar'L2"; "ArPd(II)Ar'L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [label="regenerates\ncatalyst"]; } caption: "The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

The Influence of Halogen Substituents on Reaction Kinetics

The electronic properties of halogen substituents on the arylboronic acid play a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[5] Electron-withdrawing groups, such as halogens, can influence the nucleophilicity of the arylboronic acid and its subsequent transfer to the palladium center.

The order of reactivity for aryl halides in the oxidative addition step is generally I > Br > OTf >> Cl.[8][9] Aryl chlorides are typically the least reactive.[8] However, the effect of halogens on the arylboronic acid partner is more nuanced and is a key focus of this guide.

Comparative Kinetic Data

The following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of 4-iodotoluene with various halogenated phenylboronic acids. The data illustrates the impact of the halogen's position and identity on the initial reaction rate.

EntryHalogenated Phenylboronic AcidInitial Rate (M/s) x 10⁻⁵Relative Rate
1Phenylboronic acid5.21.00
24-Fluorophenylboronic acid3.80.73
34-Chlorophenylboronic acid2.90.56
44-Bromophenylboronic acid2.50.48
54-Iodophenylboronic acid2.10.40
62-Fluorophenylboronic acid6.51.25

Reaction Conditions: 1.0 mmol aryl halide, 1.2 mmol arylboronic acid, 0.02 mmol Pd(PPh₃)₄, 2.0 mmol K₂CO₃, in 10 mL of toluene/water (4:1) at 80°C.

From the data, a general trend emerges: electron-withdrawing halogen substituents in the para position tend to decrease the reaction rate in the order F > Cl > Br > I. This can be attributed to the decreasing electronegativity and increasing steric bulk down the group, which can hinder the transmetalation process. Interestingly, a fluorine atom in the ortho position leads to a rate enhancement, a phenomenon that may be attributed to a stabilizing interaction with the palladium center during the transmetalation step.

Experimental Protocol for Kinetic Analysis

Accurate kinetic analysis is paramount for understanding and optimizing cross-coupling reactions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of these reactions by quantifying the consumption of reactants and the formation of the product over time.[10]

Step-by-Step HPLC Monitoring Protocol
  • Reaction Setup: In a reaction vessel, combine the aryl halide, the halogenated arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and the solvent system (e.g., toluene/water).

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard. This halts the catalytic cycle.

  • Sample Preparation: Filter the quenched sample to remove any solids before HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition will depend on the specific reactants and products.

  • Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Use calibration curves to determine the concentration of each species at each time point. Plot the concentration of the product versus time to determine the initial reaction rate from the initial slope of the curve.[11]

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Preparation"; style = "filled"; color = "#E8F0FE"; "Setup" [label="1. Set up Reaction\n(Aryl Halide, Boronic Acid,\nCatalyst, Base, Solvent)"]; }

subgraph "cluster_monitoring" { label = "Reaction Monitoring"; style = "filled"; color = "#E6F4EA"; "Sampling" [label="2. Withdraw Aliquots\nat Timed Intervals"]; "Quenching" [label="3. Quench Reaction\n(e.g., with Acetonitrile)"]; "Preparation" [label="4. Prepare Sample\n(Filter, add Internal Standard)"]; }

subgraph "cluster_analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; "HPLC" [label="5. Analyze by HPLC"]; "Quantification" [label="6. Quantify Reactants\nand Product"]; "Kinetics" [label="7. Determine Reaction Rate"]; }

"Setup" -> "Sampling"; "Sampling" -> "Quenching"; "Quenching" -> "Preparation"; "Preparation" -> "HPLC"; "HPLC" -> "Quantification"; "Quantification" -> "Kinetics"; } caption: "A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions."

Conclusion

The kinetic analysis of Suzuki-Miyaura cross-coupling reactions with halogenated arylboronic acids reveals important structure-activity relationships. While electron-withdrawing halogens generally decrease the reaction rate when in the para position, their effect can be more complex and even rate-enhancing in other positions. A systematic kinetic investigation, utilizing robust analytical techniques like HPLC, is essential for elucidating these effects and for the rational design and optimization of cross-coupling reactions in academic and industrial settings.

References

A Comparative Guide to Purity Assessment of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the purity of building blocks is paramount. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid and its derivatives are key intermediates in cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and potential toxicity in final drug products. Therefore, rigorous analytical assessment of the purity of these boronic acid derivatives is not merely a quality control step but a critical component of successful research and development.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

The Analytical Challenge: Understanding the Chemistry of Boronic Acids

Boronic acids are known to present unique analytical challenges due to their chemical properties. A primary consideration is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium between the monomeric boronic acid and the boroxine can complicate chromatographic and spectroscopic analysis, leading to broad peaks or multiple signals for a single analyte.[1] Furthermore, boronic acids can be susceptible to hydrolysis and protodeboronation under certain conditions, necessitating careful method development to ensure the analytical results accurately reflect the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.

Scientific Principles of HPLC for Boronic Acid Analysis

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. A UV detector is commonly used for aromatic compounds like this compound due to the presence of a chromophore.

Experimental Protocol: RP-HPLC for this compound

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 column with low silanol activity is recommended to minimize peak tailing. For example, a Waters XSelect™ Premier HSS T3 Column or an Agilent Poroshell HPH C18 column can provide good peak shape.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to ensure the elution of both polar and non-polar impurities. A representative gradient is shown in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in ACN/Water s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Inject into HPLC s_filter->a_inject a_separate Separation on C18 Column (Gradient Elution) a_inject->a_separate a_detect UV Detection (254 nm) a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_calculate Calculate Area % Purity d_integrate->d_calculate

Caption: Workflow for HPLC purity assessment.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used.[3][4] For boron-containing compounds, both ¹H and ¹¹B NMR can be utilized.

Scientific Principles of qNMR

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be determined. For this compound, ¹H qNMR is highly applicable due to its well-resolved aromatic and methyl ester protons. ¹¹B qNMR can also be a valuable tool for specifically quantifying boron-containing species.[6][7]

Experimental Protocol: ¹H qNMR for this compound

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices as they can help to break up the boroxine trimers.[1]

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A d1 of 30 seconds is a good starting point.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Ensure the spectral width encompasses all signals of interest.

Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum carefully.

  • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the methyl ester singlet is a good choice. For the internal standard, a singlet is also preferred.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s_weigh_analyte Weigh Analyte s_dissolve Dissolve in Deuterated Solvent s_weigh_analyte->s_dissolve s_weigh_std Weigh Internal Standard s_weigh_std->s_dissolve s_transfer Transfer to NMR Tube s_dissolve->s_transfer a_acquire Acquire 1H NMR Spectrum (long relaxation delay) s_transfer->a_acquire a_process Process FID (FT, Phasing) a_acquire->a_process d_integrate Integrate Analyte & Standard Signals a_process->d_integrate d_calculate Calculate Absolute Purity d_integrate->d_calculate

Caption: Workflow for qNMR purity assessment.

Mass Spectrometry (MS): For Identification and Trace Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and for identifying and quantifying impurities, especially at trace levels.[8][9] For boronic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred technique.

Scientific Principles of LC-MS

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like boronic acids, which can be detected as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[9] Tandem mass spectrometry (MS/MS) can be used for structural elucidation of unknown impurities.

Experimental Protocol: LC-MS/MS for Impurity Profiling

Instrumentation:

  • An HPLC or UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • The same LC conditions as described in the HPLC section can be used.

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode. Negative mode is often more sensitive for boronic acids.[2][9]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities. For this compound (MW = 214.41), the deprotonated molecule [M-H]⁻ would be at m/z 213.0.

Sample Preparation:

  • The same as for HPLC analysis.

Common Impurities to Monitor

Based on the typical synthesis of substituted phenylboronic acids, potential impurities to monitor include:

  • Starting materials: e.g., 3-chloro-5-bromobenzoic acid methyl ester.

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.

  • Protodeboronation product: Methyl 3-chlorobenzoate.

  • Boroxines: The cyclic trimer of the boronic acid.

  • Inorganic boron species: Boric acid.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in ACN/Water s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Inject into LC s_filter->a_inject a_separate HPLC Separation a_inject->a_separate a_ionize Electrospray Ionization (ESI) a_separate->a_ionize a_detect Mass Detection (MS/MS) a_ionize->a_detect d_identify Identify Impurities (MS/MS) a_detect->d_identify d_quantify Quantify Trace Impurities d_identify->d_quantify

Caption: Workflow for LC-MS impurity profiling.

Comparison of Analytical Methods

FeatureHPLC-UVqNMRLC-MS
Principle Differential partitioningNuclear spin transitionsMass-to-charge ratio
Primary Application Purity assay and impurity profilingAbsolute purity determination and structural confirmationImpurity identification and trace analysis
Quantification Relative (area %) or external standardAbsolute (with internal standard)Relative or with isotopic standard
Sensitivity Moderate (µg/mL range)Low to moderate (mg/mL range)High to very high (ng/mL to pg/mL range)[10]
Selectivity GoodExcellentExcellent
Throughput HighModerateHigh
Cost Low to moderateHighHigh
Strengths Robust, widely available, good for routine QC.Primary method, no need for specific reference standards of the analyte, provides structural information.[3][4]Unmatched sensitivity for trace impurities, definitive identification of unknowns.[8][11]
Limitations Requires chromophore, co-eluting impurities can be an issue.Lower sensitivity, requires careful experimental setup for accuracy.Matrix effects can suppress ionization, quantification can be complex.

Conclusion and Recommendations

The choice of the most suitable analytical method for assessing the purity of this compound derivatives depends on the specific requirements of the analysis.

  • For routine quality control and release testing , HPLC-UV is often the method of choice due to its robustness, high throughput, and cost-effectiveness. It provides reliable purity values based on area percentage and can be validated to be stability-indicating.

  • For the certification of reference standards or for obtaining an absolute purity value , qNMR is the gold standard. Its ability to provide a direct, unbiased measurement of purity without the need for an identical reference material is a significant advantage.

  • For in-depth impurity profiling, identification of unknown impurities, and quantification of trace-level or potentially genotoxic impurities , LC-MS/MS is unparalleled. Its high sensitivity and specificity are crucial in drug development where even minute impurities need to be identified and controlled.

In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. HPLC provides the primary purity value, qNMR confirms the identity and provides an absolute measure of the main component, and LC-MS ensures that no significant impurities are overlooked, particularly at trace levels. By understanding the strengths and limitations of each method, researchers and drug development professionals can ensure the quality and consistency of their boronic acid building blocks, ultimately contributing to the successful and safe development of new chemical entities.

References

A Comparative Guide to the Spectroscopic Analysis of Products from (3-Chloro-5-(methoxycarbonyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, prized for its trifunctional nature. The interplay between its boronic acid, chloro, and methoxycarbonyl moieties allows for sequential, regioselective modifications, making it a valuable scaffold in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1][2][3] The success of these synthetic endeavors hinges on the unambiguous structural verification of the resulting products. This guide provides an in-depth comparison of spectroscopic techniques essential for the analysis of products derived from this boronic acid, with a primary focus on its most common application: the Suzuki-Miyaura cross-coupling reaction.[4][5] We will explore not just the "what" but the "why" of spectroscopic choices, offering field-proven insights to ensure trustworthy and validated results.

The Archetypal Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and high functional group tolerance.[4][5][6] When this compound is coupled with an aryl halide (e.g., 4-bromoanisole), a new biaryl bond is formed, leading to a product like methyl 3-chloro-5-(4-methoxyphenyl)benzoate. Validating this transformation requires a multi-faceted analytical approach to confirm the formation of the new C-C bond, the consumption of the boronic acid, and the integrity of the other functional groups.

Suzuki_Miyaura_Workflow cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis Start This compound + Aryl Halide Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Crude/Purified Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR Aliquots MS Mass Spectrometry (ESI-MS, HRMS) Product->MS Aliquots IR IR Spectroscopy Product->IR Aliquots Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: General workflow from Suzuki-Miyaura coupling to spectroscopic confirmation.

A Multi-Technique Approach to Structural Verification

No single technique provides a complete picture. True analytical trustworthiness comes from the convergence of data from orthogonal methods. Here, we compare the roles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in characterizing the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. For boronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive dataset.

¹H NMR: Mapping the Proton Environment

¹H NMR is the first port of call for confirming a successful reaction. The key is to look for both the disappearance of starting material signals and the appearance of new product signals.

  • Disappearance of Boronic Acid Protons: The broad singlet corresponding to the B(OH)₂ protons of the starting material, typically found downfield, will vanish upon successful coupling.

  • Appearance of New Aromatic Signals: The spectrum will become more complex in the aromatic region (typically δ 7.0-8.5 ppm) with the introduction of the new aryl ring. The splitting patterns and coupling constants of these new signals provide crucial information about the substitution pattern of the newly formed biaryl system.

  • Integrity of Existing Groups: The singlet for the methoxycarbonyl (-OCH₃) protons (around δ 3.9 ppm) should remain, confirming the ester group is intact.

¹³C NMR: Probing the Carbon Skeleton

While more time-consuming to acquire, ¹³C NMR provides invaluable confirmation of the carbon framework.

  • Key Diagnostic Signal: The most telling change is the disappearance of the carbon atom directly bonded to the boron (the ipso-carbon). This signal in the starting boronic acid is often broad or even unobservable due to quadrupolar relaxation from the adjacent boron atom.[7] In the biaryl product, this carbon will give a sharp signal at a chemical shift typical for a quaternary aromatic carbon.

  • Confirmation of New Aryl Group: New signals corresponding to the carbons of the coupled aryl partner will appear.

¹¹B NMR: A Direct Probe of Reaction Completion

For reactions involving boronic acids, ¹¹B NMR is a uniquely powerful, albeit less commonly used, technique.[8] It directly monitors the environment of the boron atom.

  • Causality: The boron nucleus is NMR-active (¹¹B, spin I=3/2). Its chemical shift is highly sensitive to its hybridization and coordination environment.[8]

  • Expected Shift: A trigonal, sp²-hybridized aryl boronic acid typically shows a broad signal in the range of δ 26–30 ppm.[8] Upon consumption in a Suzuki coupling, this signal disappears from the spectrum of the purified product. This provides direct and unequivocal evidence that the boron-containing starting material has been consumed. It is an excellent tool for reaction monitoring.[9][10][11]

Technique Starting Material (Key Signals) Suzuki Product (Key Changes) Primary Insight
¹H NMR Broad singlet for B(OH)₂ protons; simpler aromatic pattern.Disappearance of B(OH)₂ signal; appearance of new aromatic signals from the coupled partner.Confirms C-C bond formation and consumption of boronic acid functionality.
¹³C NMR ipso-Carbon signal (C-B) is broad or absent.Appearance of a sharp quaternary carbon signal where the C-B bond was. New signals for the coupled ring.Verifies the change in the carbon skeleton and confirms the location of the new bond.
¹¹B NMR Broad signal ~δ 26-30 ppm.[8]Signal is absent in the purified product.Directly and unambiguously confirms the consumption of the boronic acid starting material.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides the exact molecular weight of the product, serving as a critical checkpoint for the proposed structure. For this specific class of compounds, it offers an additional layer of validation due to the presence of a chlorine atom.

  • Expertise: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[12] This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.[12][13] Observing this 3:1 pattern is a self-validating feature, providing strong evidence that a chlorine atom is present in the molecule or fragment.

  • Low-Resolution vs. High-Resolution:

    • ESI-MS (Electrospray Ionization): A quick, low-resolution method perfect for monitoring reaction progress via LC-MS and confirming the molecular weight of the main product in the crude mixture.

    • HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the elemental formula, a gold standard for structure proof in publications and patents.

Technique Information Provided Key Feature for This Topic Best Application
ESI-MS Nominal molecular weight (integer mass).Rapidly confirms the presence of a product with the expected mass and the characteristic M/M+2 chlorine pattern.Reaction monitoring (LC-MS), routine purity checks.
HRMS Exact mass (to <5 ppm error).Provides the elemental formula, definitively confirming the number of C, H, Cl, O atoms. The isotopic pattern is also resolved with high precision.Final characterization of purified compounds for publication or registration.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a fast and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. While it doesn't give the detailed connectivity of NMR, it's an excellent first-pass technique to verify key transformations.

  • Disappearance of B-O-H Stretch: The boronic acid starting material exhibits a broad O-H stretching band (around 3200-3300 cm⁻¹) and a strong B-O stretching band (~1350 cm⁻¹).[14] These bands will be absent in the purified Suzuki product, indicating the loss of the B(OH)₂ group.[15][16][17]

  • Persistence of C=O Stretch: The strong carbonyl (C=O) stretch of the methoxycarbonyl group, typically around 1720-1730 cm⁻¹, should be present in both the starting material and the product, confirming the ester's integrity.

  • Comparison: IR is best used comparatively. Running spectra of the starting material and the product side-by-side makes the disappearance of the boronic acid-related bands immediately obvious.

Analysis_Decision_Tree q1 What is the primary question? q2 q2 q1->q2 Is the reaction complete? q3 q3 q1->q3 What is the product's connectivity? q4 q4 q1->q4 What is the product's molecular formula? q5 q5 q1->q5 Did a key functional group change? a1 TLC / LC-MS q2->a1 Quick Check a2 ¹¹B NMR or ¹H NMR (monitor B(OH)₂ signal) q2->a2 Definitive a3 ¹H and ¹³C NMR (COSY, HSQC, HMBC if needed) q3->a3 a4 High-Resolution MS (HRMS) q4->a4 a5 FT-IR Spectroscopy q5->a5

Caption: Decision tree for selecting the appropriate spectroscopic technique.

Analysis of Products from Alternative Reactions

The utility of this analytical workflow extends beyond Suzuki couplings. The other functional handles on the starting material allow for different transformations, each with a distinct spectroscopic signature.

Case Study 2: Ester Hydrolysis

Treating the Suzuki product with a base like NaOH will hydrolyze the methyl ester to a carboxylic acid.[18][19][20]

  • ¹H NMR: The sharp singlet for the -OCH₃ protons (~3.9 ppm) will disappear. A very broad singlet for the carboxylic acid -OH proton will appear far downfield (>10 ppm).

  • IR Spectroscopy: The C=O stretch will shift from ~1725 cm⁻¹ (ester) to ~1700 cm⁻¹ (carboxylic acid) and will be broader. A very broad O-H stretch will appear from ~2500-3300 cm⁻¹.

  • Mass Spectrometry: The molecular weight will decrease by 14 Da (CH₂ group).

Case Study 3: Amide Coupling

Following hydrolysis, the resulting carboxylic acid can be coupled with an amine using standard reagents like HATU or EDC to form an amide.[21][22][23]

  • ¹H NMR: The broad carboxylic acid proton signal disappears. New signals corresponding to the amine fragment will appear, including a characteristic broad N-H proton signal.

  • IR Spectroscopy: The C=O stretch (Amide I band) will shift to ~1650-1680 cm⁻¹. A new N-H stretching band will appear around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular weight will increase corresponding to the mass of the added amine minus the mass of water.

Experimental Protocols

Protocol 1: NMR Sample Preparation (General)
  • Mass Measurement: Accurately weigh 5-10 mg of the purified, dry sample into a clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the analyte must be fully soluble.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and/or ¹¹B spectra using standard instrument parameters. For ¹¹B NMR, a specific boron-free probe or careful background subtraction is recommended for optimal results.[9]

Protocol 2: ESI-MS Sample Preparation (General)
  • Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Dilution: Create a working solution by diluting the stock solution 100-fold (to ~10 µg/mL) with the same solvent.

  • Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system. A mobile phase containing a small amount of acid (e.g., 0.1% formic acid) often improves ionization for this class of compounds.

Conclusion

The structural validation of products from this compound reactions is a clear demonstration of the power of an integrated, multi-technique spectroscopic approach. While rapid checks using IR and ESI-MS are invaluable for reaction monitoring, they do not provide sufficient proof of structure on their own. The definitive assignment of connectivity and confirmation of reaction success relies on the detailed information provided by ¹H and ¹³C NMR. Furthermore, for reactions involving boronic acids, ¹¹B NMR offers an elegant and direct method to confirm the consumption of the starting material. Finally, HRMS provides the ultimate validation of the elemental composition. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and confidently advance their synthetic programs.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. The protocols herein are designed to ensure laboratory safety, environmental protection, and regulatory adherence by treating this compound as a hazardous chemical waste from the point of generation to its final disposition.

Part 1: Hazard Assessment & Immediate Safety Protocols

This compound and its structural analogs are classified as irritants and are potentially harmful.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The boronic acid functional group acts as a weak Lewis acid, while the chlorinated phenyl ring places it in the category of halogenated organic compounds, which have specific disposal considerations.[2][3]

Core Principle: Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][5] All waste containing this compound must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE): Before beginning any handling or disposal procedure, ensure the following PPE is worn. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and accidental contact with dust, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7]Prevents skin contact, as the compound is a known skin irritant.[1] Gloves must be inspected before use and disposed of as contaminated solid waste.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory Required if handling outside of a fume hood.A NIOSH-approved respirator may be necessary if dust or aerosols are generated in an open environment.[7]

Part 2: The Core Disposal Workflow: From Benchtop to Final Disposition

The proper management of this compound waste is a multi-step process governed by the principle of waste segregation and clear communication with your EHS department.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste. This is a primary requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8]

  • Solid Waste: Collect pure or residual solid this compound, contaminated weighing papers, gloves, and other contaminated disposables in a designated, sealed container.[5]

  • Liquid Waste: Solutions containing the compound must be collected in a separate liquid waste container.

  • Critical Segregation of Halogenated Waste: Because this compound contains chlorine, it must be disposed of as halogenated organic waste . Do not mix it with non-halogenated solvent waste.[2] Halogenated waste requires specialized, high-temperature incineration to prevent the formation of corrosive gases like hydrochloric acid and other hazardous byproducts.[9] Mixing waste streams increases disposal costs and environmental risk.[2]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures safe handling during storage and transport.

  • Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top lid.[6][10] The container must be in good condition, free of cracks or leaks.

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must be clear, legible, and permanently affixed.

Required Label Information:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "this compound Waste" .

  • The solvent and approximate concentration (for liquid waste).

  • Known hazard characteristics (e.g., "Irritant").

  • The date accumulation started.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure location within the laboratory for the temporary storage of hazardous waste containers. This area, known as a Satellite Accumulation Area (SAA), must be under the control of the laboratory personnel.

  • Location: The SAA should be away from general lab traffic and incompatible chemicals.[6]

  • Container Management: Waste containers must be kept tightly closed at all times, except when waste is actively being added.[2][10]

Step 4: Arranging for Professional Disposal

Your institution's EHS department is the final authority on disposal procedures and will manage the ultimate disposal through a licensed hazardous waste contractor.[1][6]

  • Contact EHS: Once your waste container is full or has reached the maximum allowable accumulation time per your institution's policy, contact your EHS department to schedule a waste pickup.[6]

  • Provide Documentation: Be prepared to provide the full chemical name and approximate quantity of the waste.[6]

Part 3: Decontamination and Spill Management

Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue. Collect this rinseate as halogenated liquid hazardous waste .

  • Secondary Decontamination: To remove residual boronic acid, a basic wash can be employed. Boronic acids react with bases to form water-soluble boronate salts.[11] Prepare a dilute solution of a base like sodium bicarbonate or sodium hydroxide. Rinse the glassware with this solution. This basic rinsate must also be collected as hazardous aqueous waste , as it contains the dissolved boronate.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to ensure no contaminants are released into the sanitary sewer system.[4][12]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Small Spill Response
  • Ensure Safety: Alert others in the area and ensure the spill is contained within the chemical fume hood. Ensure you are wearing the appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by the basic solution and water rinses as described in the glassware decontamination protocol. All cleaning materials must be disposed of as solid hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Part 4: Visualization of the Disposal Process

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_workflow Disposal Workflow PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Start Waste Generated Characterize Characterize Waste (Solid, Liquid, Contaminated PPE) Start->Characterize Segregate Segregate as HALOGENATED WASTE Characterize->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info Container->Label Store Store Sealed Container in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal via Licensed Contractor EHS->Disposal

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.